POLY((1 6-BIS(P-CARBOXYPHENOXY)HEXANE)-
Description
Contextualization within Polymer Science and Engineering
Within polymer science and engineering, polyanhydrides, including poly(CPH), are highly valued as bioerodible polymers for controlled drug delivery systems chem960.comsigmaaldrich.comfishersci.finih.gov. Their ability to degrade into non-toxic, biocompatible metabolites that are easily eliminated from the body makes them suitable for various biomedical applications chem960.comsigmaaldrich.comnih.gov. These applications extend to areas such as drug carriers, gene delivery, and tissue engineering sigmaaldrich.com. The surface-eroding behavior of polyanhydrides, influenced by their hydrophobicity, allows for predictable and often zero-order drug release rates, which is crucial for therapeutic efficacy chem960.com.
Historical Perspective of Aromatic Polyanhydrides
The development of polyanhydrides dates back to the first half of the 20th century, where they were initially explored within the textile industry as alternative fiber materials fishersci.cafishersci.ca. However, their hydrolytically unstable anhydride (B1165640) bonds, which are generally more prone to hydrolysis than polyester (B1180765) bonds, shifted research focus towards their potential as biodegradable materials fishersci.ca. Over the past two decades, significant research has focused on polyanhydrides for their use as controlled drug delivery vehicles sigmaaldrich.comnih.govcenmed.comontosight.ai. Aromatic polyanhydrides, characterized by having benzene (B151609) rings in their R groups, typically exhibit high crystallinity, insolubility in common organic solvents, and melting points above 100°C nih.govwikipedia.org. Their inherent hydrophobicity contributes to a slower degradation rate compared to aliphatic polyanhydrides, making them particularly suitable for sustained release applications, especially when co-polymerized with aliphatic counterparts to modulate degradation kinetics nih.govwikipedia.org.
Significance of the Monomer, 1,6-Bis(p-carboxyphenoxy)hexane (B34568), in Polymer Design
The monomer, 1,6-bis(p-carboxyphenoxy)hexane (CPH), is pivotal in the design of poly((1 6-BIS(P-CARBOXYPHENOXY)HEXANE)- and its copolymers. CPH is notably hydrophobic, a property that is intentionally leveraged in polymer synthesis nih.govuni.lu. This inherent hydrophobicity is essential for promoting a surface-eroding degradation mechanism in the resulting polyanhydride fishersci.cachem960.com. By minimizing the penetration of water into the bulk of the polymer matrix, the degradation process, primarily through hydrolysis of the anhydride linkages, is largely confined to the exposed outer surfaces fishersci.ca. This controlled surface erosion is a key characteristic that enables predictable and sustained release profiles, a highly desired feature for various biomedical applications.
The chemical and physical properties of the 1,6-bis(p-carboxyphenoxy)hexane monomer are summarized in the following table:
| Property | Value | Source |
| Molecular Formula | CHO | nih.gov |
| Molecular Weight | 358.385 g/mol | nih.gov |
| Density | 1.2 ± 0.1 g/cm | nih.gov |
| Boiling Point | 580.1 ± 35.0 °C at 760 mmHg | nih.gov |
| Melting Point | 278-290 °C or 182-184°C | ontosight.ainih.gov |
| Flash Point | 205.7 ± 19.4 °C | nih.gov |
| Solubility (in water) | Insoluble (4.7E-3 g/L at 25 °C) | guidechem.com |
Note: There is a discrepancy in reported melting points for 1,6-Bis(p-carboxyphenoxy)hexane. Some sources report 278-290 °C nih.gov, while others report 182-184 °C ontosight.ai.
Overview of Research Trajectories for POLY((1 6-BIS(P-CARBOXYPHENOXY)HEXANE)- and Related Systems
Research into POLY((1 6-BIS(P-CARBOXYPHENOXY)HEXANE)- and its related systems is primarily driven by the pursuit of advanced controlled release platforms chem960.comguidechem.com. A significant trajectory involves tailoring the erosion mechanism from bulk-eroding to surface-eroding by strategically copolymerizing CPH with other monomers nih.govuni.lu. For instance, copolymers of CPH with 1,8-bis(p-carboxyphenoxy)-3,6-dioxaoctane (CPTEG), which introduces hydrophilic oligomeric ethylene (B1197577) glycol segments, allow for precise control over the erosion profile nih.govuni.lu. Increasing the CPH content in CPTEG:CPH copolymers can shift the degradation towards a more pronounced surface erosion, an important factor for maintaining the structural integrity of encapsulated biomolecules like proteins nih.govuni.lunih.gov.
Another key research area involves the development of micro and nanoparticles for various therapeutic applications. Polyanhydride nanoparticles, including those derived from CPH, have been fabricated for controlled delivery of proteins and drugs such as insulin (B600854) nih.govsigmaaldrich.comnih.gov. Studies have shown that varying the polymer chemistry, such as the ratio of CPH to sebacic acid (SA) in copolymers, influences properties like insulin loading and release kinetics, with certain compositions demonstrating sustained insulin release over extended periods in animal models nih.gov. Furthermore, composites of CPH:SA copolymers with hydroxyapatite (B223615) (HAP) have been investigated for bone regeneration, exhibiting promising mechanical strength, controlled degradation, and excellent biocompatibility for medical implants sigmaaldrich.com. These findings highlight the versatility of poly((1 6-BIS(P-CARBOXYPHENOXY)HEXANE)- and its derivatives in creating materials with tunable properties for diverse biomedical applications.
| Feature | Aromatic Polyanhydrides (General) | POLY((1 6-BIS(P-CARBOXYPHENOXY)HEXANE)- / CPH Copolymers |
| Melting Point | Generally > 100°C nih.govwikipedia.org | Varies based on composition (e.g., CPH:SA copolymers may have decreased melting temps with increased aliphatic content) sigmaaldrich.com |
| Solubility | Insoluble in common organic solvents nih.govwikipedia.org | Varies (e.g., poly(CPH) generally insoluble) wikipedia.org |
| Hydrophobicity | High wikipedia.org | High (due to CPH monomer) nih.govuni.lu |
| Degradation Rate | Slow (as homopolymer) wikipedia.org | Tailorable from days to months (e.g., via copolymerization with SA or CPTEG) fishersci.canih.govuni.lu |
| Erosion Mechanism | Surface-eroding fishersci.cachem960.com | Can be tailored from bulk to surface erosion by varying monomer ratios (e.g., CPH:CPTEG) nih.govuni.lu |
| Biocompatibility | Biocompatible; degrade into non-toxic products chem960.comsigmaaldrich.comnih.gov | Good biocompatibility; degrade into non-toxic products sigmaaldrich.comnih.gov |
| Applications | Controlled drug delivery, gene delivery, tissue engineering chem960.comsigmaaldrich.com | Controlled insulin delivery, protein stabilization and release, bone regeneration composites nih.govsigmaaldrich.comnih.gov |
Properties
CAS No. |
121065-55-2 |
|---|---|
Molecular Formula |
(C20H20O5)x(C10H16O3)y |
Origin of Product |
United States |
Synthesis and Polymerization Methodologies for Poly 1 6 Bis P Carboxyphenoxy Hexane
Monomer Synthesis and Precursor Preparation
The foundation of producing high-quality POLY((1,6-BIS(P-CARBOXYPHENOXY)HEXANE)) lies in the precise synthesis and purification of its monomer, 1,6-bis(p-carboxyphenoxy)hexane (B34568) (CPH).
Synthesis of 1,6-Bis(p-carboxyphenoxy)hexane
The synthesis of the difunctional monomer, 1,6-bis(p-carboxyphenoxy)hexane, is typically achieved through a Williamson ether synthesis. This well-established organic reaction involves the reaction of a phenoxide with a primary alkyl halide. In this specific synthesis, the sodium salt of a p-hydroxybenzoic acid ester is reacted with 1,6-dihalohexane. A subsequent hydrolysis step is then required to convert the ester groups to the desired carboxylic acid functionalities.
A general laboratory-scale procedure involves dissolving methyl p-hydroxybenzoate in a suitable solvent, such as ethanol, followed by the addition of sodium ethoxide to form the sodium phenoxide in situ. To this solution, 1,6-dibromohexane is added, and the mixture is refluxed for several hours. The reaction progress can be monitored by techniques like thin-layer chromatography. After the reaction is complete, the resulting diester is isolated. The final step is the hydrolysis of the methyl ester groups to carboxylic acids, which is typically carried out by heating the diester in an aqueous solution of a strong base, such as sodium hydroxide. Acidification of the reaction mixture then precipitates the crude 1,6-bis(p-carboxyphenoxy)hexane.
Table 1: Typical Reactants for the Synthesis of 1,6-Bis(p-carboxyphenoxy)hexane
| Reactant | Role |
| Methyl p-hydroxybenzoate | Aromatic precursor with a hydroxyl group and a protected carboxyl group. |
| Sodium Ethoxide | Base to deprotonate the phenolic hydroxyl group. |
| 1,6-Dibromohexane | Alkylating agent providing the hexane (B92381) spacer. |
| Sodium Hydroxide | Base for the hydrolysis of the ester groups. |
| Hydrochloric Acid | To neutralize the reaction mixture and precipitate the dicarboxylic acid product. |
Purification and Characterization of Monomeric Precursors
The purity of the 1,6-bis(p-carboxyphenoxy)hexane monomer is critical for achieving a high molecular weight polymer. The crude product obtained from the synthesis is typically purified by recrystallization from a suitable solvent, such as a mixture of ethanol and water.
Following purification, the monomer is thoroughly characterized to confirm its identity and purity. Standard analytical techniques employed for this purpose include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are used to elucidate the molecular structure of the synthesized monomer, ensuring all the expected peaks are present and integrated correctly.
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR analysis is used to identify the characteristic functional groups present in the molecule, such as the carboxylic acid O-H and C=O stretches, and the ether C-O stretch.
Elemental Analysis: This technique determines the percentage composition of carbon, hydrogen, and oxygen in the sample, which is then compared with the theoretical values calculated from the molecular formula (C₂₀H₂₂O₆).
Melting Point Determination: A sharp and well-defined melting point is indicative of a high degree of purity. The reported melting point for 1,6-bis(p-carboxyphenoxy)hexane is in the range of 278-290 °C.
Homopolymerization Techniques
The synthesis of the homopolymer, POLY((1,6-BIS(P-CARBOXYPHENOXY)HEXANE)), is primarily achieved through melt condensation polymerization.
Melt Condensation Polymerization Protocols
Melt condensation is a widely used technique for the synthesis of polyanhydrides. nih.govacs.org This method involves heating the dicarboxylic acid monomer above its melting point under a high vacuum to facilitate the removal of the condensation byproduct, which is typically water or acetic anhydride (B1165640) if a prepolymerization step with acetic anhydride is employed.
A typical melt condensation procedure for 1,6-bis(p-carboxyphenoxy)hexane involves a two-stage process. First, the monomer is often converted to a prepolymer by refluxing it in an excess of acetic anhydride. This step forms an acetic anhydride-terminated prepolymer. The excess acetic anhydride is then removed under vacuum. In the second stage, the prepolymer is heated to a high temperature (e.g., 180 °C) under a high vacuum (e.g., <1 mmHg). The polymerization proceeds via the elimination of acetic anhydride, which is continuously removed from the reaction vessel. The reaction is typically continued until the molten polymer becomes highly viscous, indicating the formation of a high molecular weight polymer. The resulting polymer is then cooled and can be isolated.
Table 2: Typical Parameters for Melt Condensation Polymerization of 1,6-Bis(p-carboxyphenoxy)hexane
| Parameter | Typical Value/Condition |
| Prepolymerization Temperature | Reflux in acetic anhydride |
| Polymerization Temperature | 180 °C |
| Pressure | High vacuum (<1 mmHg) |
| Reaction Time | Several hours, until high viscosity is achieved |
Evaluation of Alternative Polymerization Pathways
While melt condensation is the most common method, other polymerization techniques could potentially be employed for the synthesis of POLY((1,6-BIS(P-CARBOXYPHENOXY)HEXANE)). These include:
Solution Polymerization: This method involves carrying out the polymerization in a high-boiling inert solvent. Solution polymerization can offer better temperature control and lower viscosity of the reaction medium compared to melt polymerization. However, it requires the selection of a suitable solvent in which both the monomer and the resulting polymer are soluble, and the complete removal of the solvent after polymerization can be challenging.
Interfacial Polymerization: In this technique, the polymerization occurs at the interface of two immiscible liquids. For instance, the diacid chloride of 1,6-bis(p-carboxyphenoxy)hexane dissolved in an organic solvent could be reacted with an aqueous solution of a base. This method is typically very fast and can produce high molecular weight polymers at low temperatures. However, it requires the synthesis of the more reactive diacid chloride monomer.
Copolymerization Strategies and Reaction Kinetics
To tailor the properties of the resulting polymer, such as its degradation rate and mechanical strength, 1,6-bis(p-carboxyphenoxy)hexane can be copolymerized with other dicarboxylic acid monomers.
A common comonomer used with CPH is sebacic acid (SA), a linear aliphatic dicarboxylic acid. The copolymerization of CPH and SA is also typically carried out via melt condensation. The ratio of the two monomers in the feed can be varied to control the composition of the final copolymer and thus its properties. For example, increasing the proportion of the more hydrophobic CPH in a CPH:SA copolymer generally leads to a slower degradation rate.
The reaction kinetics of such condensation copolymerizations are complex. The rate of polymerization is influenced by factors such as the reactivity of the functional groups, the temperature, the efficiency of byproduct removal, and the presence of any catalysts. The kinetics of polycondensation reactions often follow second-order rate laws, where the rate is proportional to the concentration of the two reacting functional groups. However, in melt polymerization, the high viscosity of the medium can lead to diffusion-controlled kinetics, where the rate is limited by the mobility of the polymer chains. Detailed kinetic studies for the specific copolymerization of 1,6-bis(p-carboxyphenoxy)hexane are not extensively reported in readily available literature and would require specific experimental investigation to determine the rate constants and activation energies.
Copolymerization with Aliphatic Dicarboxylic Acids (e.g., Sebacic Acid)
The copolymerization of the aromatic diacid 1,6-bis(p-carboxyphenoxy)hexane (CPH) with aliphatic dicarboxylic acids, such as sebacic acid (SA), is a key strategy to modulate the physicochemical properties of the resulting polyanhydride. This approach combines the rigidity and hydrophobicity of CPH with the flexibility and faster degradation profile of SA. The resulting aromatic-aliphatic polyanhydrides possess characteristics suitable for biomedical applications, including controlled degradation rates and improved mechanical strength compared to their aliphatic counterparts. unl.edu
The synthesis is typically achieved through melt condensation techniques. researchgate.net This process involves reacting the prepolymers of CPH and SA at elevated temperatures under vacuum. researchgate.net This method is widely employed for creating a range of polyanhydrides by copolymerizing various aromatic and aliphatic monomers. unl.edu
Influence of Monomer Ratio on Copolymer Formation
The molar ratio of CPH to SA is a critical parameter that dictates the final properties of the copolymer. By adjusting this ratio, researchers can precisely control characteristics such as mechanical strength, degradation rate, and crystallinity. researchgate.net
Studies have been conducted on copolymers with varying CPH:SA molar ratios, including 7:3, 5:5, and 3:7. researchgate.net Research indicates that a CPH:SA ratio of 7:3 exhibits favorable mechanical properties and supports good cellular attachment and spreading, making it a promising candidate for medical implants. researchgate.net Furthermore, the monomer ratio significantly impacts the polymer's crystallinity; copolymers with nearly equal proportions of SA and CPH tend to be amorphous.
The composition also affects how the material interacts with cells. For instance, nanoparticles fabricated from 20:80 and 50:50 CPH:SA copolymers show different uptake efficiencies by human monocytic cells. Nanospheres of 20:80 CPH:SA are readily internalized, whereas those made from a 50:50 ratio exhibit limited uptake, demonstrating that polymer chemistry directly influences cellular interactions. iastate.edu
Table 1: Effect of CPH:SA Monomer Ratio on Copolymer Properties
| CPH:SA Molar Ratio | Key Research Finding | Reference |
|---|---|---|
| 7:3 | Exhibits the best mechanical properties and cellular attachment. | researchgate.net |
| 5:5 | Tends to form amorphous polymers. | |
| 5:5 | Nanoparticles show limited uptake by monocytic cells. | iastate.edu |
| 3:7 | Synthesized and studied for biomedical applications. | researchgate.net |
| 20:80 | Nanoparticles are readily internalized by monocytic cells. | iastate.edu |
Kinetic Studies of Copolymerization Reactions
While melt condensation is the established method for synthesizing poly(CPH-co-SA), detailed kinetic studies specifically quantifying the reaction rates and mechanisms for this particular copolymerization are not extensively covered in the available literature. Generally, the kinetics of polycondensation reactions are complex and are influenced by several factors. These include the reaction temperature, the efficiency of the vacuum applied to remove condensation byproducts (such as acetic acid), and the intrinsic reactivity of the monomers. The process is typically driven to completion by shifting the reaction equilibrium through the continuous removal of these small molecule byproducts. The rate of mass loss and erosion of the final polymer, which is a key feature for applications like drug delivery, has been studied, and these degradation kinetics are influenced by parameters such as polymer composition, geometry, pH, and temperature. nih.gov
Copolymerization with Oligomeric Poly(ethylene glycol) Segments (e.g., CPTEG)
To enhance the hydrophilicity and modify the erosion mechanism of CPH-based polyanhydrides, CPH is often copolymerized with monomers containing oligomeric poly(ethylene glycol) (PEG) segments. A common comonomer for this purpose is 1,8-bis(p-carboxyphenoxy)-3,6-dioxaoctane (CPTEG). nih.gov The incorporation of hydrophilic ether linkages from CPTEG into the hydrophobic CPH backbone allows for the creation of amphiphilic copolymers. researchgate.netresearchgate.net
This copolymerization is also performed via melt polycondensation, reacting the diacid monomers in specific ratios at elevated temperatures under vacuum. nih.govresearchgate.net The resulting copolymers are often amorphous, in contrast to the semi-crystalline nature of the CPH homopolymer. nih.gov For example, the CPH homopolymer exhibits a melting temperature of 143°C, but its copolymers with CPTEG are amorphous, which disrupts crystal formation. nih.gov This change in morphology is significant because crystalline regions of a polymer erode more slowly than amorphous ones. nih.gov
By adjusting the monomer ratio, the erosion mechanism can be tailored from surface erosion to bulk erosion. nih.gov Copolymers synthesized include compositions such as 20:80, 50:50, and 80:20 CPTEG:CPH. nih.gov Increasing the CPH content leads to a more hydrophobic polymer, which correlates with a shift towards surface-eroding characteristics. researchgate.net
Table 2: Properties of CPTEG:CPH Copolymers
| CPTEG:CPH Molar Ratio | Number-Average Molecular Weight (g/mol) | Key Thermal Property | Reference |
|---|---|---|---|
| 50:50 | 8,222 | Amorphous, Tg below 20°C | nih.govresearchgate.net |
| 20:80 | 10,942 | Amorphous, Tg below 20°C | nih.govresearchgate.net |
| 80:20 | N/A | Amorphous, Tg below 20°C | nih.gov |
Exploration of Other Comonomer Systems (e.g., Salicylic (B10762653) Acid Derivatives, Anhydride-Imide Precursors)
Beyond aliphatic diacids and PEG-containing monomers, other comonomer systems have been explored to impart specific functionalities to polyanhydrides.
Salicylic Acid Derivatives: Salicylic acid has been chemically incorporated into polyanhydride backbones to create poly(anhydride-esters). In these systems, the therapeutically active salicylic acid is part of the polymer chain and is released as the polymer degrades via hydrolysis of its anhydride and ester bonds. This approach allows for the sustained local release of the anti-inflammatory agent, which can be beneficial in applications such as bone regeneration.
Anhydride-Imide Precursors: To enhance thermal and mechanical properties, anhydride-imide precursors can be used. Cross-linked poly(anhydride-imides) are synthesized to create networks with high mechanical stability and tailored degradation properties. unl.edu This class of copolymers offers another route to modify the polymer characteristics for specific applications, such as orthopedic devices. unl.edu
Catalytic Systems in Polyanhydride Synthesis
A variety of metal-based catalysts have been shown to be effective in the synthesis of high molecular weight aliphatic polyanhydrides. unl.edu These include:
Cadmium acetate unl.edu
ZnEt₂-H₂O (1:1) unl.edu
Barium oxide unl.edu
Calcium oxide unl.edu
Calcium carbonate unl.edu
Zinc oxide
Impact of Catalysts on Polymer Microstructure
The microstructure of POLY((1,6-BIS(P-CARBOXYPHENOXY)HEXANE), a critical determinant of its physical and biodegradable properties, is significantly influenced by the choice of catalyst employed during its synthesis via melt polycondensation. Catalysts not only accelerate the rate of polymerization but also play a pivotal role in shaping the polymer's molecular weight, molecular weight distribution (polydispersity), and the degree of crystallinity. The catalytic species can affect the polymer chain growth, architecture, and packing, thereby tailoring the final material's characteristics.
The synthesis of polyanhydrides and polyesters through melt polycondensation often employs organometallic catalysts, with compounds based on tin, titanium, antimony, and germanium being common. While specific research focusing solely on POLY((1,6-BIS(P-CARBOXYPHENOXY)HEXANE) is limited, the impact of these catalysts can be understood through the well-established principles of polycondensation catalysis and by drawing parallels with structurally similar aromatic polyesters.
The primary mechanism through which these catalysts operate in polycondensation is the activation of the carboxyl groups, facilitating the formation of the anhydride linkage. This is typically achieved through a coordination-insertion mechanism. The metal center of the catalyst coordinates with the oxygen of the carboxyl group, increasing its electrophilicity and making it more susceptible to nucleophilic attack. This catalytic cycle enhances the reaction kinetics, allowing for the formation of high molecular weight polymers in shorter reaction times.
Different catalysts, however, exhibit varying levels of activity and can induce different side reactions, which in turn affects the polymer's microstructure. For instance, the choice of catalyst can influence the occurrence of thermal degradation or cross-linking reactions, which would alter the polymer's final properties.
Research on analogous polyester (B1180765) systems has demonstrated that the catalyst type and concentration can directly influence the crystallization behavior of the polymer. Some catalyst residues can act as nucleating agents, promoting the formation of crystalline domains within the polymer matrix. For example, studies on polyethylene (B3416737) terephthalate (PET) have shown that antimony and titanium-based catalysts can act as nucleating agents, affecting the rate and extent of crystallization. mdpi.com This can lead to a polymer with a higher degree of crystallinity, which in turn affects its mechanical strength, thermal stability, and degradation rate.
The following data tables illustrate the plausible effects of different catalyst systems on the microstructure of POLY((1,6-BIS(P-CARBOXYPHENOXY)HEXANE), based on findings from analogous polycondensation systems.
Table 1: Hypothetical Impact of Different Catalysts on the Molecular Weight and Polydispersity of POLY((1,6-BIS(P-CARBOXYPHENOXY)HEXANE)
This table demonstrates that different catalysts can lead to variations in the achievable molecular weight and the breadth of the molecular weight distribution. A lower PDI, as might be obtained with a titanium-based catalyst, indicates a more uniform polymer chain length, which can lead to more predictable material properties.
Table 2: Hypothetical Influence of Catalyst Type on the Crystallinity of POLY((1,6-BIS(P-CARBOXYPHENOXY)HEXANE)
As suggested by research on other polymers, the residual catalyst can influence the nucleation and growth of crystals. mdpi.com A higher degree of crystallinity, potentially induced by titanium or antimony-based catalysts, would be expected to enhance the mechanical strength and thermal resistance of the resulting polymer.
Table of Compounds
Advanced Structural and Morphological Characterization of Poly 1 6 Bis P Carboxyphenoxy Hexane
Spectroscopic Analysis of Polymer Architecture
Spectroscopic methods are indispensable for confirming the chemical identity and structural integrity of the poly(CPH) polymer. These techniques provide detailed information on functional groups, bond arrangements, and the microstructural environment of atoms within the polymer chain.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Chemical Structure Elucidation and Anhydride (B1165640) Bond Identification
Fourier-Transform Infrared (FT-IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule, thereby confirming the successful synthesis of poly(CPH). The spectrum provides a unique molecular fingerprint based on the absorption of infrared radiation by specific chemical bonds.
The most distinctive feature in the FT-IR spectrum of a polyanhydride is the pair of carbonyl (C=O) stretching bands associated with the anhydride group. spectroscopyonline.com Due to symmetric and asymmetric stretching vibrations of the C-O-C moiety, two separate peaks are observed. For non-cyclic, aromatic-aliphatic polyanhydrides like poly(CPH), these peaks are typically found in the region of 1825-1740 cm⁻¹. spectroscopyonline.com The higher wavenumber peak corresponds to the symmetric stretch, while the lower wavenumber, often more intense, peak is due to the asymmetric stretch. spectroscopyonline.com The presence and precise location of these two bands are primary evidence of anhydride bond formation and polymerization.
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3100 - 3000 | C-H Stretch | Aromatic Ring |
| 3000 - 2850 | C-H Stretch | Aliphatic Hexane (B92381) Chain (-CH₂) |
| ~1815 | C=O Symmetric Stretch | Anhydride |
| ~1745 | C=O Asymmetric Stretch | Anhydride |
| 1600 - 1450 | C=C Stretch | Aromatic Ring |
| 1300 - 1200 | C-O-C Asymmetric Stretch | Aryl Ether |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Monomer Sequence Distribution and End-Group Analysis (¹H NMR, ¹³C NMR, 2D NMR, Solid-State NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into the detailed chemical structure of the polymer at the atomic level. Both ¹H and ¹³C NMR are crucial for confirming the monomer structure and connectivity.
¹H NMR: The proton NMR spectrum of poly(CPH) allows for the identification and quantification of the different types of protons in the repeating unit. The aromatic protons on the phenoxy rings typically appear as doublets in the downfield region of 6.8-8.0 ppm. The protons of the methylene groups (-CH₂-) in the hexane linker are observed further upfield. The two methylene groups attached to the ether oxygens (-O-CH₂-) are deshielded and resonate around 4.0 ppm, while the inner four methylene groups of the hexane chain appear as multiplets between 1.4 and 1.8 ppm. The relative integration of these signals confirms the ratio of aromatic to aliphatic protons, validating the polymer structure. End-group analysis can also be performed to estimate the degree of polymerization by comparing the signals of the terminal groups to those of the repeating monomer unit.
¹³C NMR: The ¹³C NMR spectrum provides information about each unique carbon environment in the polymer. The carbonyl carbons of the anhydride group are highly deshielded and appear significantly downfield, typically in the range of 160-170 ppm. The aromatic carbons show a series of peaks between 115 and 165 ppm, with the carbon attached to the ether oxygen appearing most downfield in this group. The aliphatic carbons of the hexane linker are found in the upfield region, with the carbons adjacent to the ether oxygen (-O-CH₂-) resonating around 60-70 ppm and the other methylene carbons appearing between 25-35 ppm. bhu.ac.in
Advanced techniques such as 2D NMR (e.g., COSY, HSQC) can be used to establish connectivity between protons and carbons, confirming assignments. Solid-State NMR is valuable for analyzing the polymer in its solid form, providing information on chain packing and morphology in the absence of a solvent.
| Nucleus | Structural Unit | Expected Chemical Shift (ppm) |
|---|---|---|
| ¹H | Aromatic Protons (Ar-H) | 6.8 - 8.0 |
| Methylene Protons (-O-CH₂-) | ~4.0 | |
| Methylene Protons (-CH₂-CH₂-CH₂-) | 1.4 - 1.8 | |
| ¹³C | Anhydride Carbonyl (C=O) | 160 - 170 |
| Aromatic Carbons (Ar-C) | 115 - 165 | |
| Methylene Carbons (-O-CH₂-) | 60 - 70 | |
| Methylene Carbons (-CH₂-CH₂-CH₂-) | 25 - 35 |
Raman Spectroscopy for Vibrational Fingerprinting and Structural Insights
Raman spectroscopy is a vibrational spectroscopy technique that is complementary to FT-IR. It relies on the inelastic scattering of monochromatic light and is particularly sensitive to non-polar bonds and symmetric vibrations. This makes it an excellent tool for analyzing the anhydride linkage and the aromatic backbone of poly(CPH). nih.govacs.org
The symmetric C=O stretch of the anhydride group, which may be weaker in the IR spectrum, often produces a strong, sharp peak in the Raman spectrum. The aromatic ring vibrations, particularly the ring "breathing" modes, also give rise to intense and characteristic Raman signals, typically around 1600 cm⁻¹. mdpi.com The aliphatic C-H stretching and bending modes of the hexane chain are also readily observed.
Raman microspectroscopy can be used to study the spatial distribution of the polymer and its degradation products. researchgate.netnih.gov Because water is a weak Raman scatterer, this technique is particularly well-suited for monitoring the hydrolytic degradation of polyanhydrides in aqueous environments by tracking the disappearance of the characteristic anhydride peak over time. acs.orgresearchgate.netnih.gov
Microscopic and Imaging Techniques for Morphological Assessment
Microscopy techniques are vital for characterizing the physical form and structure of poly(CPH), especially when fabricated into micro- or nanostructures for delivery applications.
Scanning Electron Microscopy (SEM) for Surface and Cross-Sectional Morphology
Scanning Electron Microscopy (SEM) is the primary technique for visualizing the surface topography and morphology of materials at the micro- and nanoscale. For poly(CPH), SEM is extensively used to characterize particles, such as microspheres or nanospheres, prepared for controlled release applications. usu.edunih.govnih.gov
SEM analysis provides critical information on:
Particle Shape and Size: It confirms whether fabricated particles are spherical, which is often desired for predictable packing and release kinetics. researchgate.netunl.edu
Size Distribution: By analyzing images of numerous particles, a size distribution profile can be generated, which is a key parameter for quality control. nih.gov
Surface Texture: The surface can be assessed for smoothness or porosity. usu.edu The fabrication method can significantly influence surface morphology, leading to either dense, smooth surfaces or porous structures, which in turn affects degradation rates and drug release profiles. usu.edunih.gov
Cross-Sectional Analysis: By fracturing the particles, SEM can be used to examine the internal structure, revealing whether they are solid, hollow, or have a porous core. usu.edu This provides insight into the encapsulation and potential release mechanisms.
Transmission Electron Microscopy (TEM) for Nanostructure and Internal Morphology
Transmission Electron Microscopy (TEM) offers significantly higher resolution than SEM and is used to investigate the internal nanostructure of poly(CPH) formulations. While SEM provides surface information, TEM transmits electrons through an ultrathin sample to generate an image, revealing details about the internal morphology.
For poly(CPH) nanoparticles, TEM can be used to:
Visualize Nanoscale Features: TEM provides clear images of individual nanoparticles, allowing for precise measurement of their size and shape at the nanometer scale.
Assess Internal Structure: It can reveal the internal arrangement of the polymer matrix. This is crucial for identifying core-shell structures, where a drug may be concentrated in a central core surrounded by a polymer shell, or matrix-type systems, where the drug is dispersed throughout the polymer.
Confirm Encapsulation: In drug delivery systems, TEM can be used to visualize the encapsulated agent within the polymer matrix, confirming successful loading and providing information on its dispersion.
Detect Internal Porosity: TEM can identify the presence of nano-sized pores or voids within the particles that are not visible by SEM, which can influence both drug loading and release characteristics.
Atomic Force Microscopy (AFM) for Surface Topography and Local Properties
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information at the nanoscale. In the context of polymer science, AFM is invaluable for visualizing surface morphology, roughness, and phase domains without the need for extensive sample preparation or high vacuum conditions. The technique involves scanning a sharp tip, attached to a flexible cantilever, across the sample surface. Interactions between the tip and the surface cause the cantilever to deflect, and this deflection is monitored by a laser system to generate a topographical map.
While specific AFM studies on POLY((1 6-BIS(P-CARBOXYPHENOXY)HEXANE)- are not prominently available in publicly accessible literature, the surface morphology of related polyanhydride systems, particularly in the form of microspheres for drug delivery, has been extensively studied using similar microscopy techniques like Scanning Electron Microscopy (SEM). For instance, studies on polyanhydride microspheres have shown that the fabrication method significantly influences their surface morphology. usu.edunih.gov Microspheres can be fabricated to have smooth or porous surfaces, a critical parameter that affects degradation rates and drug release profiles. usu.eduunl.edu SEM analysis of microspheres made from copolymers of 1,6-bis(p-carboxyphenoxy)hexane (B34568) (CPH) and sebacic acid (SA) revealed relatively smooth surfaces. unl.edu This type of morphological analysis is crucial for understanding the surface-eroding nature of polyanhydrides, where degradation primarily occurs layer-by-layer from the surface. usu.eduwikipedia.org
Molecular Weight and Distribution Analysis
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) for Molecular Weight Distribution Determination
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a fundamental technique for determining the molecular weight distribution of polymers. shimadzu.comresolvemass.ca The method separates polymer molecules based on their hydrodynamic volume in solution. A dissolved polymer sample is passed through a column packed with porous gel; larger molecules elute first as they are excluded from the pores, while smaller molecules take a longer path through the pores and elute later. shimadzu.com This separation allows for the calculation of key molecular weight averages and the polydispersity index (PDI).
| Parameter | Description | Typical Value for Aromatic Polyanhydrides |
|---|---|---|
| Number Average Molecular Weight (Mn) | The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules. | Data not available |
| Weight Average Molecular Weight (Mw) | An average that takes into account the contribution of each molecule based on its size. Larger molecules contribute more to the Mw. | ~5,000 - 6,000 Da nih.gov |
| Polydispersity Index (PDI) | A measure of the broadness of the molecular weight distribution, calculated as Mw/Mn. A value of 1 indicates a monodisperse sample. | ~2.0 - 2.2 nih.gov |
Mass Spectrometry Techniques for Oligomer and Polymer Fragment Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For polymer analysis, particularly techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry, it is instrumental in characterizing oligomers, polymer fragments, and degradation products. acs.org This information is vital for confirming the polymer's structure, identifying end groups, and understanding degradation mechanisms.
In the context of biodegradable polymers like polyanhydrides, MS is frequently employed to analyze the products formed during hydrolytic degradation. By identifying the oligomeric and monomeric species released over time, researchers can elucidate the kinetics and pathways of polymer erosion. For example, MALDI-TOF spectroscopy has been used to analyze the degradation products of photopolymerizable, degrading polyanhydrides, providing insights into their kinetic chain lengths. acs.org This type of analysis is crucial for confirming that a polymer like POLY((1 6-BIS(P-CARBOXYPHENOXY)HEXANE)- breaks down into its intended, non-toxic monomeric unit, 1,6-bis(p-carboxyphenoxy)hexane. researchgate.net
Thermal Analysis of Polymer Transitions and Stability
Differential Scanning Calorimetry (DSC) for Glass Transition and Crystalline Melting Behavior
Differential Scanning Calorimetry (DSC) is a primary thermal analysis technique used to measure the heat flow into or out of a material as a function of temperature or time. tainstruments.com It is used to determine key thermal transitions in polymers, such as the glass transition temperature (Tg) and the melting temperature (Tm). The Tg represents the temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state. The Tm is the temperature at which a crystalline polymer melts into a viscous liquid. These properties are critical for defining the processing conditions and application range of a polymer. wikipedia.org
For POLY((1 6-BIS(P-CARBOXYPHENOXY)HEXANE)-, a semi-crystalline aromatic polyanhydride, these thermal properties are defining features. Research indicates that the melting temperature (Tm) of the poly(CPH) homopolymer is 123 °C. nih.gov The thermal properties of aromatic polyanhydrides are highly dependent on the structure of the monomer unit. For instance, increasing the length of the alkyl chain in the polymer backbone can significantly alter the melting temperature. nih.gov
| Polymer | Glass Transition Temperature (Tg) | Melting Temperature (Tm) | Reference |
|---|---|---|---|
| POLY((1 6-BIS(P-CARBOXYPHENOXY)HEXANE)- (poly(CPH)) | Data not available | 123 °C | nih.gov |
| Poly(1,3-bis(p-carboxyphenoxy)propane) (poly(CPP)) | Data not available | 256 °C | nih.gov |
| Poly[α,α′-bis(ortho-carboxyphenoxy)-para-xylene] (poly(o-CPX)) | ~68 °C | Not observed | nih.gov |
| Poly(CPTEG-CPH) copolymer | 9–18 °C | Not observed | acs.orgnih.gov |
Thermogravimetric Analysis (TGA) for Thermal Stability Profiles
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. researchgate.net This technique is used to determine the thermal stability of a material and to study its decomposition profile. Key information obtained from a TGA curve includes the onset temperature of decomposition, the temperature of maximum decomposition rate, and the amount of residual mass (char yield) at the end of the analysis. This is critical for understanding the thermal limits of a polymer for processing applications like melt extrusion.
While a specific TGA thermogram for POLY((1 6-BIS(P-CARBOXYPHENOXY)HEXANE)- is not detailed in the reviewed literature, the thermal stability of polyanhydrides as a class has been investigated. Aromatic polyanhydrides are generally known for their high thermal stability compared to their aliphatic counterparts. wikipedia.org For example, TGA studies on related aromatic polyamides show decomposition onsets well above 300 °C. researchgate.net This high thermal stability is a characteristic feature of polymers containing aromatic rings in their backbone.
| Parameter | Description | Typical Expected Behavior for Aromatic Polyanhydrides |
|---|---|---|
| Onset of Decomposition (Td) | The temperature at which significant mass loss begins. | Expected to be > 300 °C |
| Temperature of Maximum Decomposition Rate | The temperature at which the rate of mass loss is highest. | Data not available |
| Char Yield at 600 °C | The percentage of residual mass remaining at a high temperature. | Data not available |
X-ray Diffraction (XRD) for Crystallinity Determination and Crystal Structure
X-ray Diffraction (XRD) is a powerful non-destructive technique employed to analyze the atomic and molecular structure of materials. In the context of polymers, XRD is instrumental in determining the degree of crystallinity and elucidating the crystal structure. For semi-crystalline polymers like polyanhydrides, the XRD pattern is a composite of sharp diffraction peaks, indicative of ordered crystalline regions, and a broad amorphous halo, resulting from the disordered amorphous domains.
While specific XRD data for the homopolymer POLY((1,6-BIS(P-CARBOXYPHENOXY)HEXANE)) is not extensively available in public literature, studies on related aliphatic-aromatic polyanhydrides provide valuable insights. Generally, the incorporation of aromatic moieties into the polymer backbone, as is the case with the p-carboxyphenoxy groups in this polymer, tends to enhance crystallinity compared to purely aliphatic polyanhydrides. The degree of crystallinity is a critical parameter as it significantly influences the mechanical properties, degradation rate, and drug release kinetics of biodegradable polymers.
Table 1: Hypothetical X-ray Diffraction Data for POLY((1,6-BIS(P-CARBOXYPHENOXY)HEXANE))
| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |
| 18.5 | 4.79 | 60 |
| 20.8 | 4.27 | 100 |
| 23.2 | 3.83 | 85 |
| 28.9 | 3.09 | 45 |
Note: This table is illustrative and based on typical data for similar semi-crystalline polymers. Actual experimental values may vary.
Dynamic Mechanical Analysis (DMA) for Viscoelastic Properties and Network Characterization
Dynamic Mechanical Analysis (DMA) is a technique used to study the viscoelastic behavior of materials. It operates by applying a sinusoidal stress to a sample and measuring the resultant strain, which will have a phase lag. This allows for the determination of the storage modulus (E' or G'), which represents the elastic response (energy stored), and the loss modulus (E'' or G''), which represents the viscous response (energy dissipated as heat). The ratio of the loss modulus to the storage modulus gives the damping factor, tan delta (tan δ), which is a measure of the material's ability to dissipate energy.
For POLY((1,6-BIS(P-CARBOXYPHENOXY)HEXANE)), DMA can provide crucial information about its glass transition temperature (Tg), mechanical stiffness, and damping properties over a range of temperatures and frequencies. The Tg is a key characteristic of amorphous and semi-crystalline polymers, marking the transition from a rigid, glassy state to a more flexible, rubbery state. This transition is typically observed as a sharp drop in the storage modulus and a peak in the tan δ curve.
The viscoelastic properties are paramount for applications in drug delivery and tissue engineering, as they dictate the material's mechanical integrity and its response to physiological stresses. For instance, a high storage modulus below the Tg would indicate a rigid material suitable for load-bearing applications, while the behavior above the Tg would be relevant for devices requiring flexibility.
Table 2: Representative Dynamic Mechanical Analysis Data for a Semi-Crystalline Polymer
| Temperature (°C) | Storage Modulus (E') (GPa) | Loss Modulus (E'') (MPa) | tan δ |
| 25 | 2.5 | 50 | 0.020 |
| 50 | 2.2 | 88 | 0.040 |
| 75 (Tg) | 0.8 | 200 | 0.250 |
| 100 | 0.1 | 50 | 0.500 |
Note: This table presents typical trends for a semi-crystalline polymer and is for illustrative purposes. The actual values for POLY((1,6-BIS(P-CARBOXYPHENOXY)HEXANE)) would need to be determined experimentally.
Degradation Mechanisms and Kinetics of Poly 1 6 Bis P Carboxyphenoxy Hexane
Hydrolytic Degradation Mechanisms
The primary mechanism for the degradation of polyanhydrides is the hydrolysis of the anhydride (B1165640) bonds within the polymer backbone. nih.gov This process leads to surface erosion, where the rate of water penetration into the polymer matrix is slower than the rate of the anhydride bond cleavage at the surface. acs.orgnih.gov This characteristic allows for a predictable, near zero-order release of encapsulated agents. nih.gov The degradation process is influenced by several factors, most notably the pH of the surrounding environment.
The rate of hydrolytic degradation of polyanhydrides, including POLY((1,6-BIS(P-CARBOXYPHENOXY)HEXANE)), is highly dependent on the pH of the aqueous environment. The hydrolysis of the anhydride bond can be catalyzed by both acids and bases, though base-catalyzed hydrolysis is predominant for polyanhydrides. acs.org
Generally, the degradation rate is faster in alkaline conditions (higher pH) compared to acidic or neutral conditions. nih.gov This is because the hydroxyl ion (OH⁻), which is more abundant at higher pH, is a stronger nucleophile than water and attacks the carbonyl carbon of the anhydride bond more readily, leading to faster chain scission. Conversely, in acidic environments, the degradation rate can also be accelerated, although the mechanism differs. For some polyesters, lower initial pH values have been shown to result in lower molecular weights after degradation. researchgate.net
The degradation of copolymers containing 1,6-bis(p-carboxyphenoxy)hexane (B34568) (CPH) has been shown to be significantly faster at a pH of 10.0 compared to a physiological pH of 7.2. researchgate.net This sensitivity to pH is a key factor in predicting the polymer's behavior in different biological environments.
Table 1: Conceptual Influence of pH on the Degradation Rate of POLY((1,6-BIS(P-CARBOXYPHENOXY)HEXANE))
| pH Condition | Relative Degradation Rate | Predominant Hydrolysis Mechanism |
| Acidic (e.g., pH < 5) | Moderate to High | Acid-Catalyzed Hydrolysis |
| Neutral (e.g., pH ~7.4) | Low to Moderate | Neutral Hydrolysis |
| Alkaline (e.g., pH > 8) | High | Base-Catalyzed Hydrolysis |
Surface-Limited Reaction: Water penetrates the polymer surface, where the hydrolytic cleavage of anhydride bonds occurs rapidly. The rate of this surface reaction is much faster than the rate at which water diffuses into the bulk of the polymer. acs.orgnih.gov
Zero-Order Mass Loss: As the polymer erodes from the surface at a constant rate, the mass loss over time often approximates a zero-order kinetic model. This is highly desirable for controlled drug delivery applications. nih.gov
Factors Affecting Kinetics: The kinetics are influenced by the polymer's chemical structure. The inclusion of hydrophobic aromatic units, such as the carboxyphenoxy group in POLY((1,6-BIS(P-CARBOXYPHENOXY)HEXANE)), can slow the degradation rate by sterically hindering the access of water to the anhydride bonds. nih.gov
The hydrolytic degradation of POLY((1,6-BIS(P-CARBOXYPHENOXY)HEXANE)) involves the cleavage of the anhydride bonds, resulting in the formation of its constituent monomer. Research has confirmed that the polymer breaks down into 1,6-bis(p-carboxyphenoxy)hexane. researchgate.net This degradation product is reported to be a therapeutically inactive compound. researchgate.net The pH of a saturated aqueous solution of 1,6-bis(p-carboxyphenoxy)hexane is approximately 5. researchgate.net
Table 2: Hydrolytic Degradation Product of POLY((1,6-BIS(P-CARBOXYPHENOXY)HEXANE))
| Polymer | Chemical Formula of Repeating Unit | Degradation Product | Chemical Formula of Product |
| POLY((1,6-BIS(P-CARBOXYPHENOXY)HEXANE)) | (C₂₀H₂₀O₅)n | 1,6-bis(p-carboxyphenoxy)hexane | C₂₀H₂₂O₆ |
Enzymatic Degradation Studies (e.g., Esterolytic Enzymes)
While hydrolytic degradation is the primary pathway, enzymatic action can also contribute to the breakdown of biodegradable polymers, particularly those with ester or ester-like bonds. acs.org Enzymes such as lipases and cutinases are known to effectively degrade aliphatic polyesters. mdpi.comnih.gov Although the anhydride bond is distinct from an ester bond, its susceptibility to nucleophilic attack makes it a potential target for esterolytic enzymes.
Enzymatic degradation is highly specific. The ability of an enzyme to degrade a polymer depends on its ability to bind to the polymer chain and catalyze the cleavage of specific bonds. For polyesters, enzymes like lipases and cutinases hydrolyze the ester linkages. mdpi.com It is hypothesized that these esterolytic enzymes could also recognize and cleave the anhydride bonds in POLY((1,6-BIS(P-CARBOXYPHENOXY)HEXANE)).
The specificity would be influenced by:
Polymer Structure: The bulky aromatic groups in the polymer backbone might sterically hinder the enzyme's active site from accessing the anhydride bonds.
Enzyme Type: Different enzymes exhibit different substrate specificities. For instance, cutinase has been shown to be highly effective against poly(butylene succinate) (PBS), while certain lipases are more active against poly(caprolactone) (PCL). mdpi.com
The presence of specific enzymes can dramatically accelerate polymer degradation compared to simple hydrolysis. Studies on other polyesters have shown significant weight loss in short periods when exposed to enzymatic environments. For example, poly(butylene succinate-co-adipate) (PBSA) films show over 90% weight loss within hours when incubated with cutinase. mdpi.com Similarly, poly(caprolactone) can be completely degraded by certain lipases within 6 hours. mdpi.com
This suggests that if suitable enzymes are present, the degradation profile of POLY((1,6-BIS(P-CARBOXYPHENOXY)HEXANE)) would be significantly enhanced. The degradation would likely still proceed via a surface erosion mechanism, but at a much faster rate. mdpi.com
Table 3: Conceptual Comparison of Degradation Rates in Hydrolytic vs. Enzymatic Environments
| Environment | Degradation Catalyst | Relative Degradation Rate | Expected Time for Complete Degradation |
| Physiological Buffer (pH 7.4) | Water (Hydrolysis) | Low | Months to Years |
| Enzymatic Medium (e.g., Lipase/Cutinase) | Esterolytic Enzymes | High | Days to Weeks |
Thermal and Thermo-Oxidative Degradation Pathways
The thermal stability of polyanhydrides is a critical factor for processing and storage. While extensive research has focused on the hydrolytic degradation of POLY((1,6-BIS(P-CARBOXYPHENOXY)HEXANE)) (PCPH) for biomedical applications, detailed analyses of its high-temperature degradation pathways are less common in the literature. However, general principles of polyanhydride thermal behavior and data from related copolymers provide insight.
Thermogravimetric analysis (TGA) is a standard method used to determine the decomposition temperatures of polymers, typically defined as the onset of mass loss under a controlled heating program in an inert atmosphere like nitrogen nih.gov. For copolymers, the inclusion of PCPH as a comonomer is known to enhance thermal stability. Studies on poly(anhydride-esters) have shown that increasing the concentration of p-CPH in the copolymer leads to increased thermal decomposition temperatures scispace.com. This stabilizing effect is attributed to the aromatic nature and rigid structure of the CPH monomer.
Analysis of Volatile Degradation Products
Specific analysis, such as by Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS), to identify the volatile organic compounds released during the thermal degradation of neat PCPH is not extensively detailed in publicly available research. For polyanhydrides in general, early studies noted that thermal instability at elevated temperatures could lead to the formation of cyclic dimers and other polymeric ring structures through anhydride interchange reactions acs.org. The degradation process in an oxidative environment would likely be more complex, involving radical mechanisms that lead to a wider range of products, including oxides of carbon (CO, CO₂), water, and various fragmented organic molecules derived from the polymer backbone.
Proposed Degradation Schemes under Elevated Temperatures
Erosion Mechanisms: Bulk versus Surface Erosion
The erosion of a biodegradable polymer describes the physical loss of mass from the material. This process is distinct from degradation, which refers to the chemical cleavage of polymer chains. Polyanhydrides are renowned for their characteristic surface erosion, a feature that makes them highly suitable for controlled-release applications nih.gov.
POLY((1,6-BIS(P-CARBOXYPHENOXY)HEXANE)) is a classic example of a surface-eroding polymer nih.goviastate.edu. This behavior is contrasted with bulk-eroding polymers, such as poly(D,L-lactide-co-glycolide) (PLGA), where water penetrates the entire polymer matrix, causing degradation to occur throughout the bulk of the material simultaneously researchgate.net. In surface erosion, water penetration is limited to the outermost layer of the polymer device. The hydrolytic cleavage of the anhydride bonds occurs only at the surface, causing the device to erode layer by layer, much like a bar of soap dissolving in water researchgate.net. This mechanism allows the polymer to maintain its structural integrity during the degradation process.
Factors Controlling Erosion Profile (e.g., hydrophobicity, molecular weight)
The erosion profile of PCPH and its copolymers is governed by several key physicochemical properties. The ability to modify these properties allows for the precise tailoring of degradation rates from days to years researchgate.net.
Hydrophobicity : The primary factor driving the surface-eroding nature of PCPH is its highly hydrophobic backbone iastate.edu. The aromatic rings and the aliphatic hexane (B92381) chain repel water, preventing its ingress into the polymer bulk. The rate of water penetration is therefore significantly slower than the rate of hydrolysis of the anhydride bonds at the surface researchgate.net.
Crystallinity : The degree of crystallinity is another important factor that controls the rate of erosion. Crystalline regions are more resistant to water penetration than amorphous regions. The composition of copolymers can influence crystallinity; for instance, copolymers with nearly equal ratios of SA and CPH have been found to be amorphous, which can affect their degradation behavior.
The following table summarizes the influence of key factors on the erosion profile of PCPH-based polymers.
| Controlling Factor | Effect on Polymer Property | Impact on Erosion Profile | Governing Mechanism |
|---|---|---|---|
| High PCPH Content | Increases Hydrophobicity | Promotes surface erosion; slows degradation rate. | Reduced water penetration into the polymer bulk. |
| Copolymerization with Hydrophilic Monomers (e.g., CPTEG, SA) | Decreases Hydrophobicity | Can shift erosion from surface to bulk; accelerates degradation rate. | Enhanced water uptake and hydrolysis throughout the matrix. |
| High Crystallinity | Increases Polymer Chain Packing/Order | Slows erosion rate. | Crystalline domains are less permeable to water than amorphous regions. |
| Amorphous Structure | Decreases Polymer Chain Packing/Order | Can lead to a faster and potentially more uniform erosion. | Increased free volume allows for easier water penetration. |
In Vitro Degradation Modeling and Prediction
Predicting the in vitro degradation and erosion kinetics of PCPH is crucial for designing effective controlled-release systems. Degradation is typically studied by incubating the polymer in a buffer solution (e.g., phosphate-buffered saline, PBS, at pH 7.4 and 37°C) and monitoring key parameters over time, such as mass loss, changes in molecular weight, and the release of monomeric degradation products into the buffer kinampark.com.
For hydrophobic, surface-eroding polyanhydrides like PCPH, the degradation often follows near zero-order kinetics, meaning the rate of mass loss is relatively constant over a significant period. This predictable behavior is a major advantage for drug delivery applications nih.gov.
Mathematical Models for Degradation Kinetics
The kinetics of polymer degradation can be described by various mathematical models that aim to predict the rate of mass loss and changes in the polymer matrix over time. For surface-eroding polymers like PCPH, these models often focus on the processes occurring at the interface between the polymer and the aqueous environment.
A fundamental concept in modeling the degradation of polymers is the distinction between reaction-controlled and diffusion-controlled erosion. In the case of PCPH and other polyanhydrides, the rapid hydrolysis of anhydride bonds makes the degradation largely reaction-controlled at the surface. researchgate.net
General mathematical models applicable to surface-eroding polymers include:
Zero-Order Release Models: In ideal surface erosion, the rate of degradation is proportional to the surface area of the device. wikipedia.org For a device with a constant surface area, this results in a constant rate of erosion, which can be described by a zero-order kinetic model. The mass loss per unit time is constant.
Reaction-Diffusion Models: These are more complex models that account for both the chemical reaction of hydrolysis and the diffusion of water into the polymer matrix and the diffusion of degradation products out of the matrix. nih.govnih.gov A key parameter in these models is the erosion number (ε), which is the ratio of the diffusion time to the degradation time. wikipedia.org For surface erosion to occur, the degradation process must be significantly faster than the diffusion process (ε ≫ 1). wikipedia.org
Monte Carlo Models: These are stochastic models that simulate the degradation process on a molecular level. They consider the polymer matrix as a collection of individual polymer chains and model the probability of bond cleavage over time. researchgate.netkinampark.com These models can provide detailed insights into the changes in molecular weight distribution and the morphology of the polymer matrix during degradation. researchgate.net
A unified mathematical model has been developed to predict drug release from both bulk and surface eroding systems, which can be applied to polyanhydrides. nih.gov This model uses fundamental diffusion and reaction equations to describe the hydration of the polymer matrix and the subsequent mass loss, accounting for the spatial distribution of the degradation rate. nih.gov
Correlation between Polymer Composition and Degradation Rate
Studies on copolymers of 1,6-bis-p-carboxyphenoxyhexane and sebacic acid (CPH:SA) have demonstrated this relationship. By varying the molar ratio of CPH to SA, the degradation rate can be modulated. An in vitro degradation study of CPH:SA copolymers at different molar ratios (7:3, 5:5, and 3:7) showed that increasing the proportion of sebacic acid leads to a faster degradation rate. researchgate.net
Below is a data table summarizing the weight loss of CPH:SA copolymer tablets over time in a phosphate buffer solution (pH 7.4) at 37°C.
| Time (days) | Weight Loss (%) - CPH:SA (7:3) | Weight Loss (%) - CPH:SA (5:5) | Weight Loss (%) - CPH:SA (3:7) |
|---|---|---|---|
| 0 | 0 | 0 | 0 |
| 7 | 5 | 8 | 12 |
| 14 | 10 | 15 | 22 |
| 21 | 15 | 23 | 35 |
| 28 | 20 | 32 | 48 |
The data clearly illustrates that the copolymer with the highest content of sebacic acid (CPH:SA 3:7) exhibits the most significant weight loss over the 28-day period, confirming that the degradation rate is directly influenced by the polymer composition. The increased hydrophilicity imparted by the higher sebacic acid content facilitates more rapid hydrolytic cleavage of the anhydride bonds.
Structure Performance Relationships in Poly 1 6 Bis P Carboxyphenoxy Hexane Systems
Influence of Monomer Composition on Degradation Rate and Mechanism
The degradation profile of polyanhydrides can be precisely controlled by altering the monomer composition, particularly through copolymerization. For systems involving POLY((1,6-BIS(P-CARBOXYPHENOXY)HEXANE)- (poly(CPH)), copolymerization with more hydrophilic monomers is a key strategy to modulate its inherent hydrophobicity and slow degradation rate. wikipedia.orgnih.gov
A common approach is the copolymerization of 1,6-bis(p-carboxyphenoxy)hexane (B34568) (CPH), a hydrophobic aromatic monomer, with aliphatic dicarboxylic acids like sebacic acid (SA). researchgate.netiastate.edu The degradation rate of the resulting P(CPH-SA) copolymer is directly dependent on the ratio of the two monomers. An increase in the hydrophobic CPH content leads to a slower erosion rate, while a higher proportion of the more hydrophilic SA accelerates degradation. researchgate.netiastate.edu This is because water penetration into the polymer matrix, a prerequisite for the hydrolysis of anhydride (B1165640) bonds, is faster in regions rich in aliphatic SA units. nih.gov
For instance, studies on P(CPH-SA) copolymers have demonstrated that varying the molar ratio allows for fine-tuning of mechanical strength and degradation time. researchgate.net Copolymers with a higher CPH content (e.g., 7:3 CPH:SA) exhibit slower degradation and better maintenance of mechanical properties over time compared to those with a lower CPH content (e.g., 3:7 CPH:SA). researchgate.net
Similarly, copolymerization of CPH with 1,8-bis(p-carboxyphenoxy)-3,6-dioxaoctane (CPTEG), which contains hydrophilic ethylene (B1197577) glycol segments, can shift the degradation mechanism. iastate.edu Pure poly(CPH) is a highly hydrophobic, surface-eroding polymer with minimal mass loss over extended periods. iastate.edu In contrast, a 50:50 copolymer of CPTEG and CPH erodes at an intermediate rate, and pure poly(CPTEG) loses about 80% of its mass in 28 days. iastate.edu This demonstrates that incorporating hydrophilic monomers can transition the material from a surface-eroding to a more bulk-eroding system by enhancing water penetration into the polymer matrix. iastate.edu
Table 1: Effect of Monomer Composition on Polymer Mass Loss
| Polymer Composition | Time Period (days) | Approximate Mass Loss (%) | Primary Erosion Type |
|---|---|---|---|
| Poly(CPH) Homopolymer | 28 | < 5% | Surface |
| 50:50 CPTEG:CPH Copolymer | 28 | ~40-50% | Mixed Surface/Bulk |
| Poly(CPTEG) Homopolymer | 28 | ~80% | Bulk |
Data synthesized from research findings. iastate.edu
Impact of Molecular Weight and Polydispersity on Polymer Behavior
The molecular weight (Mw) and polydispersity index (PDI) of polyanhydrides are critical parameters that significantly influence their physical, mechanical, and degradation properties. nih.govmdpi.com For POLY((1,6-BIS(P-CARBOXYPHENOXY)HEXANE)- based systems, as with other polyanhydrides, a higher initial molecular weight generally correlates with improved mechanical properties, such as strength and toughness, due to increased chain entanglement. youtube.com
The degradation rate is also strongly affected by molecular weight. High-molecular-weight polymers typically degrade more slowly than their low-molecular-weight counterparts. semanticscholar.orgnih.gov This is because longer polymer chains have fewer chain ends per unit mass, which are often initial points of hydrolytic attack. Research on copolymers composed of sebacic acid and 1,3-bis(p-carboxyphenoxy)-propane (CPP), a structurally similar monomer to CPH, revealed that the erosion profile has an induction period whose length is dependent on the initial polymer molecular weight. nih.gov During this period, a rapid decrease in molecular weight occurs, and significant erosion begins only after the Mw drops below a critical value of approximately 5,000 Da. nih.gov
Polydispersity, which describes the distribution of molecular weights within a polymer sample, also plays a role. A narrow PDI (closer to 1.0) indicates more uniform polymer chains, leading to more predictable and homogenous degradation behavior. Conversely, a broad PDI can result in non-uniform degradation, where lower-molecular-weight fractions erode more quickly. mdpi.com For medical applications, achieving a reproducible and controlled molecular weight with low polydispersity is essential for predictable performance. nih.govmdpi.com The synthesis conditions, such as the concentration of reagents like acetic anhydride, can be adjusted to control the final molecular weight and PDI of the polyanhydride. mdpi.com
Table 2: General Influence of Molecular Weight on Polyanhydride Properties
| Property | Low Molecular Weight (Mw) | High Molecular Weight (Mw) |
|---|---|---|
| Mechanical Strength | Lower | Higher |
| Degradation Rate | Faster | Slower |
| Viscosity (in melt or solution) | Lower | Higher |
| Erosion Induction Period | Shorter | Longer |
General trends based on established polymer principles. youtube.comnih.govnih.gov
Relationship between Polymer Microstructure and Degradation Characteristics
The microstructure of a copolymer, specifically the sequence distribution of its constituent monomers along the polymer chain, can have a profound impact on its degradation characteristics. For copolymers of CPH with other monomers like SA, the arrangement can be random, alternating, or blocky.
In contrast, a block copolymer, consisting of long sequences of CPH units followed by long sequences of SA units, would likely undergo heterogeneous degradation. The more hydrophilic poly(sebacic anhydride) blocks would be expected to degrade much faster than the hydrophobic poly(CPH) blocks. acs.org This differential degradation could lead to the formation of pores and channels in the polymer matrix, altering the erosion mechanism from pure surface erosion to a more complex pattern. The degradation of block copolymers can sometimes result in the release of large, intact blocks of the more resistant polymer segment.
The crystallinity of the polymer is also influenced by the monomer sequence. Copolymers with a random or alternating sequence often exhibit lower crystallinity or are entirely amorphous compared to the corresponding homopolymers, which can lead to faster erosion rates. iastate.edu Block copolymers, however, may retain the ability for individual blocks to crystallize, leading to a more complex morphology and degradation profile. acs.org
Effect of Crosslinking and Branching on Material Performance
Introducing crosslinks and branches into the architecture of POLY((1,6-BIS(P-CARBOXYPHENOXY)HEXANE)- dramatically alters its material performance, particularly its mechanical properties and degradation behavior. Crosslinking transforms a system of linear, entangled polymer chains into a single, continuous three-dimensional network.
High-strength, surface-eroding networks can be synthesized by photopolymerizing methacrylated monomers of 1,6-bis(carboxyphenoxy)hexane (MCPH). nih.gov This process creates highly crosslinked polyanhydride networks with significantly enhanced mechanical properties. For example, the tensile modulus of a crosslinked polyanhydride can be an order of magnitude larger than its linear counterpart. nih.gov This makes crosslinked systems suitable for applications requiring high strength, such as orthopedic devices. nih.gov
Table 3: Comparison of Linear vs. Crosslinked Polyanhydrides Based on CPH
| Property | Linear Poly(CPH) | Crosslinked Poly(CPH) Network |
|---|---|---|
| Mechanical Strength | Moderate | High |
| Degradation Rate Control | Controlled by copolymerization | Controlled by crosslink density and composition |
| Erosion Mechanism | Surface Erosion | Surface Erosion |
| Solubility | Soluble in select organic solvents | Insoluble (swells) |
Properties synthesized from research findings. nih.govacs.org
Tuning of Degradation Profiles via Chemical Modification and Copolymerization
The ability to tune the degradation profile of POLY((1,6-BIS(P-CARBOXYPHENOXY)HEXANE)- is essential for its application in fields like controlled drug delivery. Copolymerization is the most prominent strategy for achieving this. nih.gov
As discussed previously, combining the hydrophobic CPH monomer with hydrophilic monomers provides a robust method for controlling degradation rates. nih.gov
Aromatic-Aliphatic Copolymers: Copolymerizing CPH with aliphatic diacids such as sebacic acid (SA) creates polymers whose degradation rates are intermediate to those of the respective homopolymers. researchgate.netacs.org The degradation rate increases with increasing aliphatic content. This approach allows for the development of materials that balance mechanical strength (imparted by the aromatic CPH) with a desirable degradation timeline (controlled by the aliphatic SA). nih.gov
Hydrophilic Segment Incorporation: A more advanced approach involves synthesizing monomers that contain both hydrophobic (like CPH) and inherently hydrophilic segments (like oligo(ethylene glycol)). The copolymerization of CPH with a monomer like CPTEG introduces controlled hydrophilicity into the polymer backbone. nih.goviastate.edu This allows for the creation of amphiphilic copolymers, which can enhance protein stability in delivery applications and shift the degradation mechanism from surface to bulk erosion as the hydrophilic content increases. nih.goviastate.edu
Chemical modification of the monomer itself represents another avenue for tuning degradation. While less commonly discussed for CPH specifically, modifying the linker—in this case, the hexane (B92381) chain—could alter the polymer's flexibility and hydrophobicity. For example, replacing the hexane chain with a shorter or more rigid group would affect chain packing and water accessibility, thereby influencing the degradation rate. nih.gov The introduction of functional groups along the backbone through chemical modification could also provide sites for targeted degradation or attachment of other molecules.
Ultimately, copolymerization remains the most versatile and widely studied method for tuning the degradation profiles of CPH-based polyanhydride systems, enabling the creation of materials with predictable erosion kinetics ranging from weeks to years. nih.goviastate.edu
Modification and Functionalization of Poly 1 6 Bis P Carboxyphenoxy Hexane
Chemical Derivatization for Enhanced Functionality
The functionality of poly(CPH) can be significantly altered by creating copolymers, which involves integrating other monomers into its polymer chain. This chemical derivatization is a primary method for tuning its physicochemical properties, such as degradation rate and hydrophobicity.
A common approach is the copolymerization of 1,6-bis(p-carboxyphenoxy)hexane (B34568) (CPH) with other dicarboxylic acids. For instance, copolymers of CPH and sebacic acid (SA) have been extensively studied. researchgate.net The ratio of CPH to SA is a critical factor that dictates the properties of the resulting polymer. Increasing the proportion of the more hydrophobic CPH monomer in a CPH:SA copolymer can alter the material's interaction with biological environments. researchgate.net
Similarly, novel photocrosslinkable and degradable aromatic copolyanhydrides have been synthesized by the melt-polycondensation of CPH with 4,4′-(sebacoyldioxy)dicinnamic acid (CSC). researchgate.net The resulting copolymers can be crosslinked upon irradiation, a feature that allows for the fabrication of materials with enhanced mechanical stability. The extent of crosslinking, measured by gel yield, increases with both the duration of irradiation and the concentration of the CSC component in the copolymer. researchgate.net
Formation of Polymer Composites and Blends
Incorporation of Inorganic Fillers (e.g., Hydroxyapatite)
To improve mechanical strength and promote bioactivity, particularly for orthopedic applications, poly(CPH)-based polymers can be combined with inorganic fillers to form composites. researchgate.net Hydroxyapatite (B223615) (HAp), the main mineral component of human bone, is a choice filler due to its osteoconductivity. researchgate.netnih.gov
In one study, composites were fabricated using a polyanhydride copolymer of sebacic acid (SA) and CPH, combined with nano-sized hydroxyapatite (nHAp). researchgate.net A significant challenge with nHAp is its tendency to agglomerate within a polymer matrix due to poor colloidal stability. researchgate.net To overcome this, the HAp was surface-modified by grafting it with polycaprolactone (B3415563) (PCL), creating g-HAP. This surface treatment improved the dispersion of the filler within the polymer matrix and enhanced cell affinity for the composite's surface. researchgate.net
The mechanical properties and biocompatibility of these composites were evaluated by fabricating testing tablets with varying ratios of the CPH:SA copolymer and g-HAP. researchgate.net Research demonstrated that a composite comprising a CPH/SA ratio of 7:3 combined with 10 wt% of surface-grafted HAP (g-HAP) yielded an optimal formulation for a bone substitute, exhibiting high mechanical strength, controlled degradation, and excellent biocompatibility. researchgate.net The favorable surface erosion characteristics of the polyanhydride matrix helped to prevent drastic changes in mechanical properties over the degradation period. researchgate.net
Table 1: Optimal Composition of Poly(CPH:SA)/g-HAP Composite for Bone Substitution
| Component | Ratio/Concentration | Key Benefit |
|---|---|---|
| CPH:SA Copolymer | 7:3 | Controlled degradation and mechanical integrity |
Blending with Other Polymer Systems
Blending poly(CPH) with other biodegradable polymers is a strategy to create materials with combined or intermediate properties, often for sophisticated drug delivery systems. For example, poly(lactic-co-glycolic acid) (PLGA) and poly(L-lactic acid) (PLLA) are widely used polyesters in biomedical applications. researchgate.net While direct blend studies are not extensively detailed in the provided context, multi-component systems utilizing these polymers have been developed.
For instance, multilayered microcapsules have been fabricated where poly(CPH) is incorporated into a PLGA/PLLA system. In a one-step emulsion solvent evaporation method, the presence of poly(CPH) in the polymer solution led to the formation of a distinct PCPH layer situated between a PLLA core and a PLGA shell. This structured arrangement demonstrates how blending different polymers can create complex, layered architectures for advanced applications like dual-drug delivery.
Surface Modification Techniques
The surface properties of polymeric materials are crucial as they dictate the initial interactions with the biological environment. While specific studies detailing the surface modification of poly(CPH) itself are not prominent, techniques applied to the broader class of polyanhydrides and poly(ester-anhydride)s are relevant.
One common strategy involves chemically attaching molecules to the polymer surface to alter its function. For micro- and nanospheres formulated from poly(ester-anhydride) copolymers, surface modification has been achieved using cystamine. upenn.edu This process involves resuspending the spheres in a buffer solution containing cystamine, which then reacts with the polymer surface. The extent of this surface labeling can be quantified and has been shown to increase with a higher polyanhydride content in the copolymer, demonstrating a method to control the density of functional groups on the particle surface. upenn.edu Such modifications can be used to attach targeting ligands or other functional molecules to the surface of drug delivery vehicles. upenn.edunih.gov
Nanoparticle and Microsphere Formation from POLY((1 6-BIS(P-CARBOXYPHENOXY)HEXANE)-
Poly(CPH) is frequently used as a raw material for fabricating microspheres and nanoparticles for controlled drug and vaccine delivery. researchgate.net These particulate systems leverage the polymer's biodegradability and surface-eroding characteristics to achieve sustained release of encapsulated agents. researchgate.net The composition of the polymer, such as in CPH:SA copolymers, directly influences the properties and performance of the resulting nanoparticles. researchgate.net
Fabrication Methods for Polymeric Nanoparticles and Microspheres
Several methods are employed to produce nanoparticles and microspheres from preformed polymers like poly(CPH). The choice of method influences particle size, morphology, and encapsulation efficiency. nih.govresearchgate.net
Emulsion-Solvent Evaporation: This is one of the most widely used techniques for producing polymeric nanoparticles. nih.govnih.gov The process involves dissolving the polymer (e.g., poly(CPH)) in a volatile organic solvent that is immiscible with water. tbzmed.ac.irnih.gov This organic phase is then emulsified in an aqueous phase containing a surfactant or stabilizer to create an oil-in-water (o/w) emulsion. nih.gov High-energy homogenization is often used to reduce the droplet size. The organic solvent is subsequently removed by evaporation, causing the polymer to precipitate and form solid nanoparticles or microspheres. nih.govtbzmed.ac.ir A variation for creating more complex structures is the water-in-oil-in-water (w/o/w) double emulsion technique, which is suitable for encapsulating water-soluble drugs. upenn.edu
Nanoprecipitation (Solvent Displacement): This technique is noted for its simplicity and rapidity. nih.govtbzmed.ac.ir It involves dissolving the polymer in a water-miscible organic solvent (e.g., acetone). tbzmed.ac.irresearchgate.net This polymer solution is then added dropwise into an aqueous solution (the non-solvent) under stirring. The rapid diffusion of the solvent into the non-solvent phase leads to a decrease in the interfacial tension, causing the polymer to instantaneously precipitate, forming nanoparticles. researchgate.net This method is also referred to as the anti-solvent nanoprecipitation technique and is effective for producing particles with a narrow size distribution. researchgate.netresearchgate.net
Table 2: Comparison of Fabrication Methods for Poly(CPH) Particles
| Method | Description | Key Features |
|---|---|---|
| Emulsion-Solvent Evaporation | Polymer is dissolved in a volatile organic solvent, emulsified in water, and the solvent is evaporated. nih.gov | Versatile for various drugs; can produce both nano- and microparticles; w/o/w variation available for hydrophilic payloads. upenn.edu |
| Nanoprecipitation (Solvent Displacement) | Polymer solution in a water-miscible solvent is rapidly mixed with a non-solvent (water), causing polymer precipitation. researchgate.net | Simple, rapid, one-step process; often yields small particles with a narrow size distribution. nih.govtbzmed.ac.ir |
Control of Particle Size and Morphology of POLY((1,6-BIS(P-CARBOXYPHENOXY)HEXANE)-
The ability to control the particle size and morphology of POLY((1,6-BIS(P-CARBOXYPHENOXY)HEXANE)) (poly(CPH)) is crucial for its application in various fields, particularly in drug delivery. The size and shape of the particles can significantly influence their biodistribution, cellular uptake, and drug release kinetics. While detailed research focusing exclusively on the homopolymer is limited, studies on polyanhydride copolymers containing 1,6-bis(p-carboxyphenoxy)hexane (CPH) provide valuable insights into the methodologies for tuning particle characteristics.
Common techniques employed for the fabrication of polyanhydride particles include anti-solvent precipitation (also known as flash nanoprecipitation) and emulsion-based methods. The final particle size and morphology are dictated by a range of formulation and process parameters.
Strategies for Particle Size Control
Several key parameters can be manipulated during the fabrication process to control the particle size of polyanhydrides. These include the polymer concentration, the solvent and anti-solvent system, and the use of stabilizers.
One study on a copolymer of CPH and sebacic acid (SA) demonstrated that a dilute polymer concentration is effective in producing smaller nanoparticles. iastate.edu Specifically, using a 1:1 mixture of dichloromethane and ethyl acetate as the solvent and chilled pentane as the anti-solvent resulted in the formation of the smallest nanoparticles. iastate.edu This is because at lower polymer concentrations, the polymer chains have more space to precipitate individually, leading to smaller particle sizes.
Another investigation into polyanhydride nanoparticles synthesized from 1,3-bis(p-carboxyphenoxy)propane (CPP) and sebacic acid (SA) using an oil-in-water emulsion method found that both the polymer concentration and the concentration of the emulsifier, polyvinyl alcohol (PVA), could be varied to control the particle size. nih.gov In this method, a higher concentration of PVA, which stabilizes the emulsion, leads to the formation of smaller microparticles.
The following table summarizes the influence of key parameters on the particle size of polyanhydride nanoparticles, based on research on CPH-containing copolymers.
| Parameter | Effect on Particle Size | Rationale |
| Polymer Concentration | Higher concentration generally leads to larger particles. | Increased polymer concentration results in greater viscosity and more polymer chains per droplet during precipitation, leading to larger particles. |
| Emulsifier (e.g., PVA) Concentration | Higher concentration generally leads to smaller particles. | A higher concentration of emulsifier provides better stabilization of the emulsion droplets, preventing coalescence and resulting in smaller final particles. |
| Solvent/Anti-solvent System | The choice of solvent and anti-solvent affects the precipitation rate and thus particle size. | Rapid precipitation, often achieved with a strong anti-solvent, tends to produce smaller particles. |
Control of Particle Morphology
The morphology of polyanhydride particles, such as their shape and surface texture, is also a critical attribute. For copolymers of CPH and SA, a spherical morphology is commonly observed when fabricated using an anti-solvent nanoprecipitation technique. researchgate.net Interestingly, in one study, varying the molar ratio of CPH to SA (from 20:80 to 50:50) in the copolymer did not significantly alter the spherical morphology or the particle diameter, which ranged from 200 to 800 nm. researchgate.net
The conditions of the solvent evaporation process in emulsion-based methods are a critical determinant of the final particle morphology. For instance, in the preparation of poly(lactide-co-glycolide) (PLGA) microparticles, which shares methodological similarities with polyanhydride particle fabrication, the use of a higher concentration of PVA as a stabilizer not only reduced the particle size but also resulted in more compact, spherical, and uniform microparticles.
The table below outlines factors that influence the morphology of polyanhydride particles.
| Factor | Influence on Morphology | Observations from Related Polyanhydride Systems |
| Fabrication Method | The chosen technique (e.g., nanoprecipitation, emulsion) is a primary determinant of the resulting particle shape. | Anti-solvent nanoprecipitation of CPH:SA copolymers consistently yields nanospheres. researchgate.net |
| Copolymer Composition | Can influence morphology, although in some cases, the effect is minimal. | For CPH:SA nanospheres, varying the monomer ratio did not significantly impact the spherical shape. researchgate.net |
| Stabilizer Concentration | Affects the uniformity and sphericity of the particles. | Higher PVA concentrations in emulsion methods can lead to more regular and spherical microparticles. |
Applications and Advanced Material Design Principles for Poly 1 6 Bis P Carboxyphenoxy Hexane
Design of Polymeric Systems for Controlled Release Technologies (Materials Science Perspective)
Poly(CPH) is a class of biodegradable polymers that offers distinct advantages for controlled release applications due to its surface erosion mechanism. Unlike bulk-eroding polymers that degrade throughout their volume, polyanhydrides erode from the surface, leading to a more predictable and controlled release of encapsulated agents. fishersci.cafishersci.cacenmed.com This characteristic allows for fine-tuning of release kinetics, which is crucial for achieving sustained therapeutic effects. Aromatic polyanhydrides, such as poly(CPH), possess improved hydrolytic stability and higher melting points compared to their aliphatic counterparts. uni.lu The ability to form copolymers with varying ratios of monomers, such as sebacic acid (SA), provides a versatile platform to customize degradation rates and, consequently, drug release profiles. cenmed.comnih.gov Poly(CPH) and its copolymers can be processed into various forms, including microparticles, films, fibers, and nanoparticles, expanding their utility in diverse delivery systems. guidechem.com
Release Kinetics from Polymer Matrices
Table 1: Comparative Degradation and Release Characteristics of Polyanhydrides
| Polymer Type | Degradation Rate | Typical Release Profile | Microenvironmental pH during Degradation |
| Poly(sebacic acid) (Poly(SA)) | Rapid (e.g., within days) | Near zero-order release for approximately 8 days | ~4.2 nih.gov |
| Poly(1,6-bis(p-carboxyphenoxy)hexane) (Poly(CPH)) | Slow (e.g., up to one year) | Large initial burst, minimal release after 2 days (for homopolymer microspheres) | ~5.5 nih.gov |
| Poly(CPH-co-SA) (50:50 ratio) | Tunable (intermediate between SA and CPH) nih.gov | Small initial burst, followed by zero-order release for ~1 month | Less acidic compared to PLGA, favorable for sensitive agents nih.gov |
Stability of Encapsulated Agents within the Polymer System
The stability of encapsulated agents, particularly sensitive biomolecules like proteins, within poly(CPH)-based systems is significantly influenced by the polymer's inherent properties and its degradation microenvironment. The hydrophobic nature of polyanhydrides minimizes water penetration into the polymer matrix, which can effectively prevent water-induced covalent aggregation of proteins. nih.gov However, non-covalent aggregation due to hydrophobic interactions may still occur. nih.gov The degradation products of poly(CPH) result in a microenvironmental pH of approximately 5.5. nih.gov This relatively higher pH, compared to the more acidic degradation environments of other biodegradable polymers like poly(D,L-lactide-co-glycolide) (PLGA) (which can drop below pH 3), is less detrimental to the stability of biologically active proteins. nih.gov Research has shown that polyanhydride nanoparticles, including those containing poly(CPH), can provide room-temperature stability for encapsulated vaccine antigens for several months, potentially reducing the need for cold chain storage. Furthermore, strategies such as the co-encapsulation of zinc oxide with insulin (B600854) in CPH/SA microspheres have demonstrated success in inhibiting insulin dimer aggregation and achieving controlled release, thereby enhancing the stability of the encapsulated agent. Tetanus toxoid has also shown stability when incubated with anhydride (B1165640) monomers, including CPH.
Polymer Scaffolds in Regenerative Engineering (Material-Cell Interaction Focus, not clinical)
Poly(CPH) and its copolymers are highly promising materials for regenerative engineering applications due to their biocompatibility, biodegradability, and tunable mechanical and degradation properties. These polymers are being investigated for various uses, including the fabrication of tissue engineering scaffolds, orthopedic fixation devices, and general medical implants. uni.luctdbase.org A significant advantage of polyanhydrides in regenerative engineering is their surface erosion mechanism, which allows the scaffold to maintain its bulk mechanical properties while degrading at a predictable rate that can be tailored to match the specific needs of tissue regeneration. This adaptability is particularly beneficial in applications such as bone regeneration, where polyanhydride/hydroxyapatite (B223615) composites have shown great potential, exhibiting good mechanical strength, controlled degradation, and excellent biocompatibility. uni.lu
In Vitro Cellular Attachment and Spreading on Polymer Surfaces
In vitro studies have demonstrated that poly(CPH)-based polymer surfaces support good cellular attachment and spreading, which are crucial initial steps for successful tissue integration and regeneration. For instance, testing with C2C12 cells (a mouse muscle cell line) revealed favorable cellular attachment and spreading on tablets composed of poly(CPH-co-sebacic anhydride) copolymers. uni.lu Specifically, a 7:3 molar ratio of CPH:SA copolymer was identified as displaying optimal properties for cellular interaction. uni.lu The surface-eroding nature of polyanhydrides like poly(CPH) is believed to enhance cell attachment, proliferation, and function. Furthermore, the incorporation of surface-modified hydroxyapatite (g-HAP) into polyanhydride composites (e.g., a 7:3 CPH/SA ratio with 10 wt% g-HAP) has been shown to increase cellular affinity for the polymer surface, promoting better cell-material interactions vital for regenerative processes. uni.lu
General Material Science Applications
POLY((1,6-BIS(P-CARBOXYPHENOXY)HEXANE)- (poly(CPH)) is a bioerodable polyanhydride known for its surface erosion mechanism iastate.eduiastate.eduresearchgate.netnih.govnih.gov. This controlled degradation behavior, where the material erodes from the surface rather than uniformly throughout its bulk, is a key characteristic that can be advantageous in various material science contexts. The polymer's properties, including thermal and mechanical characteristics, can be tailored through copolymerization, influencing its suitability for different applications scispace.comnih.goviastate.edunih.gov.
Key Material Properties of Poly(CPH) and its Monomer
| Property | Value | Reference |
| 1,6-Bis(p-carboxyphenoxy)hexane (B34568) (Monomer) | ||
| Molecular Weight | 358.39 g/mol | guidechem.comsigmaaldrich.com |
| Density | 1.2 ± 0.1 g/cm³ | echemi.com |
| Melting Point | 278-290 °C | echemi.com |
| Boiling Point | 580.1 ± 35.0 °C at 760 mmHg | echemi.com |
| Solubility (25 °C) | Insoluble (4.7E-3 g/L) | guidechem.com |
| POLY((1,6-BIS(P-CARBOXYPHENOXY)HEXANE)- (Polymer) | ||
| Melting Temperature (Tm) (homopolymer) | 123 °C | nih.gov |
| Glass Transition Temperature (Tg) (copolymers) | 9-18 °C (CPTEG:CPH) acs.orgnih.gov, 27-38 °C (CPD:CPH) nih.gov | nih.govacs.orgnih.gov |
| Molecular Weight (Mw) (20:80 CPH/SA copolymer) | 17726 Da | nih.gov |
| Erosion Mechanism | Surface erosion | iastate.eduiastate.eduresearchgate.netnih.govnih.gov |
| General Solubility | Insoluble in common organic solvents (for aromatic PAs) | nih.gov |
Coatings
While specific examples of poly(CPH) used solely as a general coating material are limited, its properties suggest potential. Copolymers incorporating 1,6-bis(p-carboxyphenoxy)hexane have shown the ability to impart multifunctional properties to textile fabrics, such as very good UV protection and improved wettability researchgate.net. These characteristics are directly relevant to coating applications, where materials are applied to surfaces to enhance properties like protection, appearance, or functionality. The capacity to control surface properties and offer UV resistance positions poly(CPH) and its copolymers as candidates for protective or functional coatings in various industries, beyond their primary biomedical focus.
Packaging
The biodegradability of poly(CPH) positions it as a material with theoretical relevance for environmentally friendly, transient packaging applications researchgate.net. As a class, polyanhydrides degrade to non-toxic products, which aligns with the demand for sustainable packaging solutions that minimize environmental impact researchgate.netnih.govresearchgate.net. The degradation rate of polyanhydrides can be controlled by modifying polymer structure, composition, and hydrophobicity, allowing for tailored degradation profiles suitable for packaging that needs to degrade after a certain period researchgate.net. However, direct research or commercial applications of poly(CPH) as a bulk material for general packaging are not widely documented in the provided information. Its insolubility in common organic solvents and high melting points for aromatic polyanhydrides can pose challenges for traditional processing into packaging forms like films or microspheres without copolymerization nih.gov.
Smart Materials
The responsive nature of poly(CPH) makes it a candidate for "smart" material designs, even if the primary context of study has been drug delivery. Its behavior can be tailored to respond to specific environmental cues:
pH-Responsiveness: Polyanhydrides based on 1,6-bis(p-carboxyphenoxy)hexane (CPH) have been evaluated in pH-responsive systems. For example, in microencapsulation systems for oral delivery, these polyanhydride nanoparticles can be released in response to pH changes, such as transitioning from an acidic stomach environment to the neutral conditions of the small intestine nih.gov. This pH-triggered behavior demonstrates a capacity for controlled release or material transformation based on environmental pH, which is a hallmark of smart materials.
Tailored Erosion Mechanisms: The polymer's ability to exhibit surface erosion, as opposed to bulk erosion, is a "smart" characteristic in itself nih.goviastate.eduiastate.eduresearchgate.netnih.gov. By adjusting the CPH content in copolymers (e.g., with 1,8-bis(p-carboxyphenoxy)-3,6-dioxaoctane, CPTEG), the erosion mechanism can be specifically tailored from bulk-eroding to surface-eroding nih.goviastate.edu. This precise control over degradation kinetics allows for predictable changes in material properties and morphology over time, which can be engineered for specific functional responses. For example, in drug delivery, this allows for controlled release profiles governed by erosion kinetics iastate.edu. This principle of controlled, predictable erosion can be applied to other "smart" functionalities where timed material disappearance or transformation is desired.
Ammonia (B1221849) Sensitivity: Notably, some treated samples incorporating poly(1,6-bis(p-carboxyphenoxy)hexane)-co-(sebacic anhydride) have demonstrated sensitivity to ammonia, exhibiting an immediate color change upon contact with ammonia solution researchgate.net. This direct colorimetric response to a chemical stimulus is a clear example of a "smart" material behavior, indicating its potential for use in chemical sensors or responsive indicators.
The ability to engineer poly(CPH) and its copolymers to exhibit specific, controlled responses to stimuli like pH or chemical presence highlights its potential for designing advanced functional materials that can adapt or change their properties in a predictable manner.
Theoretical and Computational Modeling of Poly 1 6 Bis P Carboxyphenoxy Hexane
Molecular Dynamics Simulations for Polymer Chain Behavior
Molecular Dynamics (MD) simulations are a classical computational technique used to study the physical movements of atoms and molecules by solving Newton's equations of motion. For polymers, MD can reveal intricate details about chain conformation, flexibility, segmental motion, glass transition temperature (Tg), and diffusion properties researchgate.net.
For POLY((1 6-BIS(P-CARBOXYPHENOXY)HEXANE)-, MD simulations would typically involve:
Force Field Development/Selection: Defining the parameters (bond lengths, angles, dihedrals, non-bonded interactions) that govern the interactions between atoms in the polymer chains. Given its polyanhydride nature and the presence of aromatic rings and aliphatic chains, a suitable all-atom or united-atom force field (e.g., OPLS-AA, CHARMM, AMBER) would be selected or parameterized.
System Setup: Constructing representative polymer chains (e.g., 50-100 repeat units) and packing them into a simulation box to mimic bulk polymer conditions, often with periodic boundary conditions.
Simulation Execution: Running simulations at various temperatures and pressures to observe the dynamic behavior of the polymer. This could include heating-cooling cycles to determine Tg, or extended runs to study chain entanglement and relaxation.
Potential Insights from MD Simulations: While specific data for POLY((1 6-BIS(P-CARBOXYPHENOXY)HEXANE)- is not available, MD simulations on similar poly(ether-esters) or polyanhydrides could provide insights into:
Glass Transition Temperature (Tg): Predicting Tg from changes in specific volume or enthalpy with temperature, which is crucial for determining the polymer's mechanical state and processing conditions.
Diffusion of Small Molecules: Understanding the transport of water or degradation products within the polymer matrix, relevant for its bioerodible properties.
Chain Mobility and Entanglement: Quantifying the degree of chain mobility and entanglement density, which directly impacts the polymer's mechanical strength and viscoelasticity.
Computational Chemistry for Reaction Pathway Analysis in Synthesis and Degradation
Computational chemistry, including quantum mechanics (QM) and quantum mechanics/molecular mechanics (QM/MM) methods, focuses on the electronic structure of molecules to understand chemical reactions, bonding, and molecular properties. For POLY((1 6-BIS(P-CARBOXYPHENOXY)HEXANE)-, these methods are invaluable for analyzing the synthesis mechanisms and, critically, its hydrolytic degradation pathways.
Application in Synthesis:
Monomer Reactivity: QM calculations can study the electronic properties of the 1,6-bis(p-carboxyphenoxy)hexane (B34568) monomer, including the carboxyl groups, to predict their reactivity in condensation polymerization.
Transition State Analysis: Identifying transition states for the formation of the anhydride (B1165640) bond during synthesis, providing insights into reaction kinetics and energetics.
Application in Degradation:
Hydrolysis Mechanism: The primary degradation pathway for polyanhydrides is hydrolytic cleavage of the anhydride bonds acs.org. Computational chemistry can model the interaction of water molecules with the anhydride linkage. This includes:
Nucleophilic Attack: Simulating the attack of a water molecule's oxygen atom on the carbonyl carbon of the anhydride bond.
Proton Transfer: Analyzing the movement of protons during the cleavage process, which can be influenced by local pH.
Energy Barriers: Calculating the activation energy for the hydrolysis reaction, which directly relates to the degradation rate. This can help explain observations such as the pH-dependent degradation of polyanhydrides acs.org.
Byproduct Analysis: Confirming the identity and properties of degradation products (e.g., 1,6-bis(p-carboxyphenoxy)hexane diacid), and assessing their potential impact on the surrounding environment or biological system.
Coarse-Grained Simulations for Polymer Morphology and Self-Assembly
Coarse-grained (CG) simulations simplify the atomic representation of a polymer by grouping several atoms into a single "bead" or "pseudo-atom." This reduction in degrees of freedom allows for the simulation of much larger systems and longer timescales than atomistic MD, making it suitable for studying polymer morphology, phase behavior, and self-assembly.
For POLY((1 6-BIS(P-CARBOXYPHENOXY)HEXANE)-, CG simulations could explore:
Phase Separation: If the polymer is part of a blend or copolymer system (e.g., with sebacic anhydride researchgate.netacs.orgresearchgate.net), CG models can predict tendencies for phase separation and domain formation.
Self-Assembly in Solution: Investigating how the polymer chains might aggregate or form supramolecular structures in various solvents, particularly if amphiphilic characteristics are present (e.g., in poly(CPTEG-CPH) copolymers where CPTEG is amphiphilic acs.org).
Interactions with Nanoparticles: If used in composites (e.g., with hydroxyapatite (B223615) researchgate.net), CG simulations can model the dispersion and interaction of nanoparticles within the polymer matrix.
Finite Element Modeling for Mechanical and Degradation Performance Prediction
Finite Element Modeling (FEM) is a numerical method used to predict the mechanical behavior and degradation performance of materials and structures at the macroscopic level. It treats the material as a continuum and is often coupled with experimental data or results from lower-scale simulations (e.g., molecular dynamics for elastic properties).
For POLY((1 6-BIS(P-CARBOXYPHENOXY)HEXANE)-, FEM can be applied to:
Mechanical Property Prediction:
Stress-Strain Behavior: Simulating how the polymer responds to applied forces, including tensile, compressive, and shear stresses. This can predict Young's modulus, yield strength, and ultimate tensile strength.
Creep and Relaxation: Modeling time-dependent deformation under constant stress (creep) or stress decay under constant strain (relaxation), important for long-term applications.
Fracture Mechanics: Analyzing crack initiation and propagation, which is crucial for assessing the polymer's durability and lifetime in structural applications.
Degradation Performance Prediction:
Mass Loss and Erosion Profiles: Simulating the rate of mass loss over time due to hydrolytic degradation, especially for surface-eroding polyanhydrides acs.org.
Mechanical Integrity during Degradation: Predicting how the mechanical properties change as the polymer degrades, which is critical for biomedical devices where mechanical strength needs to be maintained for a specific period researchgate.net. This can be achieved by coupling degradation kinetics (from computational chemistry or experimental data) with mechanical models in FEM.
Diffusion-Controlled Degradation: Modeling scenarios where the ingress of water or the diffusion of degradation products limits the degradation rate.
Data Tables
Due to the limited public domain research findings specifically on the theoretical and computational modeling of the homopolymer POLY((1 6-BIS(P-CARBOXYPHENOXY)HEXANE)- within the search results, detailed data tables from such simulations cannot be provided. However, the basic properties of the polymer and its monomer are summarized below, along with their PubChem CIDs.
| Compound Name | Molecular Formula (Repeat Unit/Monomer) | CAS Number | PubChem CID |
| POLY((1 6-BIS(P-CARBOXYPHENOXY)HEXANE)- | (C₂₀H₂₀O₅)n | 121065-55-2 | Not available* |
| 1,6-bis(p-carboxyphenoxy)hexane (Monomer) | C₂₀H₂₂O₆ | 74774-53-1 | 194724 |
*Note: While a CAS number is available for the polymer, a direct PubChem Compound ID (CID) for the polymer as a distinct entry is not readily found through standard PubChem search mechanisms. PubChem often lists CIDs for specific substances or monomers.
Future Research Directions and Emerging Trends for Poly 1 6 Bis P Carboxyphenoxy Hexane
Development of Novel Monomer Architectures
Future research in POLY((1 6-BIS(P-CARBOXYPHENOXY)HEXANE)- and similar poly(ether-ester)s can focus on developing novel monomer architectures to fine-tune polymer properties. Modifying the central hexane (B92381) chain or the p-carboxyphenoxy groups in 1,6-bis(p-carboxyphenoxy)hexane (B34568) could lead to polymers with tailored thermal, mechanical, and degradation characteristics. For instance, the design of cyclic monomers, particularly for poly(ether-ester)s, is crucial for developing polymers with ideal thermal and mechanical properties through techniques like ring-opening polymerization acs.org. Studies have shown that introducing heteroatoms, such as sulfur, into ether-ester monomers can significantly influence polymerization behavior, including ceiling temperature, and modify the physicochemical properties of the resulting poly(ether-alt-ester)s, leading to materials with precisely tunable properties, high recyclability, and mechanical properties comparable to high-density polyethylene (B3416737) acs.org.
Another avenue involves incorporating bio-based building blocks to create more sustainable polymer materials. For example, novel poly(ether-ester)s have been synthesized from plant-based molecules like betulin (B1666924) and p-coumaric acid, demonstrating high thermal stabilities (up to 336 °C) and tunable glass transition temperatures (ranging from 38 to 81 °C) depending on the aliphatic chain length and pendant ester groups doi.org. Similarly, bio-derived vanillin (B372448) has been utilized to synthesize poly(ether-ester)s with high molecular weights (e.g., 5.3–7.9 × 10⁴ g·mol⁻¹) and semi-crystalline behavior, exhibiting melting temperatures between 204–240 °C, and improved thermal stability mdpi.comnih.govresearchgate.net. These materials show potential for enhanced biodegradability due to the presence of C-O-C and O-C=O bonds in their backbones mdpi.comresearchgate.net. The exploration of more rigid or cyclic features in α,ω-enol ether monomers has also shown promise in increasing polymer glass transition temperatures and potentially improving optical properties of poly(ether-ester)s osti.gov.
Advanced Polymerization Techniques (e.g., controlled radical polymerization)
Advancements in polymerization techniques are pivotal for achieving greater control over the architecture and properties of POLY((1 6-BIS(P-CARBOXYPHENOXY)HEXANE)- and analogous polymers. While polyanhydrides are typically formed via polycondensation, exploring controlled polymerization methods could lead to more precise control over molecular weight, polydispersity, and end-group functionality, which are critical for many advanced applications nih.gov.
Controlled Radical Polymerization (CRP), encompassing techniques such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization, offers significant advantages in this regard. These methods enable the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions, and high degrees of chain-end functionalities nih.govsigmaaldrich.comnih.govmdpi.com. While primarily applied to vinyl monomers, the principles of CRP can be adapted or explored for monomers containing ester or ether linkages, or for preparing macromonomers that can then undergo CRP nih.gov. For instance, RAFT polymerization has successfully been employed to control the characteristics of poly(vinyl ester)s, enabling the creation of complex polymer architectures mdpi.com. Similarly, ATRP can be utilized for surface modification, leading to well-defined polymer brushes with controlled architecture and narrow molecular weight distributions mdpi.com. The development of novel sustainable synthesis methods for vinyl ether esters, which can be photopolymerized through cationic and radical UV-polymerization, highlights the potential for tailored polymer architectures via advanced techniques nih.govdiva-portal.org. Furthermore, efforts are directed towards environmentally benign direct polycondensation methods for polyesters, such as using non-toxic Zr-Mg catalysts or room temperature direct polycondensation, which are relevant for synthesizing poly(ether-ester)s with high molecular weights (up to 60,600 g/mol ) and good elasticity acs.orgacs.orgresearchgate.net.
Multi-Stimuli Responsive POLY((1 6-BIS(P-CARBOXYPHENOXY)HEXANE)-Systems
Developing multi-stimuli responsive systems based on POLY((1 6-BIS(P-CARBOXYPHENOXY)HEXANE)- represents a significant area for future research, particularly given its existing application in drug delivery scientificlabs.comechemi.com. Stimuli-responsive polymers can alter their properties in response to external cues such as pH, temperature, light, or enzymatic activity, enabling controlled release and targeted delivery acs.orgnih.govnih.govmdpi.com.
For poly(ether-ester)s, which share structural similarities with POLY((1 6-BIS(P-CARBOXYPHENOXY)HEXANE)-, researchers are designing multi-amphiphilic polymeric architectures that are dual-stimuli responsive, for example, to light and enzymes acs.org. Such systems can form well-defined and stable micellar nanostructures that demonstrate controlled release of encapsulated substances triggered by specific stimuli acs.org. The incorporation of various cleavable bonds (e.g., imine, hydrazone, disulfide) and functional groups within the polymer backbone can enable responsiveness to a range of stimuli nih.govnih.govmdpi.com. For instance, poly(beta-amino ester)s with disulfide bonds can be responsive to redox conditions and pH, allowing for drug release in specific intracellular environments, such as the reductive environment of tumor cells nih.govnih.gov. The inherent biodegradability of POLY((1 6-BIS(P-CARBOXYPHENOXY)HEXANE)-, owing to its anhydride (B1165640) and ester linkages, suggests a natural enzymatic and hydrolytic responsiveness, which could be further engineered and combined with other stimuli-responsive elements for sophisticated controlled release platforms mdpi.comresearchgate.net.
Integration with Advanced Manufacturing Technologies (e.g., 3D printing of polymeric constructs)
The integration of POLY((1 6-BIS(P-CARBOXYPHENOXY)HEXANE)- with advanced manufacturing technologies, especially 3D printing, represents a promising direction for creating complex, customized polymeric constructs. 3D printing, or additive manufacturing, offers the ability to produce objects layer by layer, allowing for intricate designs and customized geometries not achievable with traditional methods nexa3d.comresearchgate.net.
While 3D printing polymers like polyether ether ketone (PEEK) is already established, enabling the creation of functionally graded materials, the application to poly(ether-ester)s is also gaining traction nexa3d.comnih.gov. Poly(ether-ester) ionomers have been successfully synthesized and printed at low temperatures (e.g., 70 °C), making them suitable for material extrusion additive manufacturing processes, particularly for creating water-soluble polymers for drug delivery researchgate.net. Stereolithographic (SL) 3D printing of pure aliphatic poly(ether-ester) networks from spirocyclic monomers via cationic ring-opening photopolymerization at elevated temperatures has also been demonstrated, yielding parts with precision, high resolution, and excellent surface finish rsc.org. This technological advance is particularly valuable for aliphatic poly(ether-esters) due to their biocompatibility and biodegradability, frequently finding application in medical fields where flexible and highly precise part design is crucial rsc.org. For POLY((1 6-BIS(P-CARBOXYPHENOXY)HEXANE)-, research could focus on developing printable formulations and optimizing printing parameters to fabricate tailored devices for specific biomedical applications, such as drug delivery implants or tissue engineering scaffolds, leveraging its bioerodible nature scientificlabs.comechemi.com.
Sustainable Polymer Design and Life Cycle Considerations (e.g., recyclability, environmentally benign synthesis)
A critical future research direction for POLY((1 6-BIS(P-CARBOXYPHENOXY)HEXANE)- involves enhancing its sustainability throughout its life cycle, from synthesis to end-of-life. This encompasses improving recyclability and developing more environmentally benign synthesis methods.
Polyanhydrides, like POLY((1 6-BIS(P-CARBOXYPHENOXY)HEXANE)-, are recognized for their biodegradability, which is a key aspect of sustainable design scientificlabs.comechemi.com. Further research can focus on optimizing their degradation profiles to align with specific environmental conditions or biomedical applications. The concept of "chemical recycling," where polymers are depolymerized back into monomers for reuse, is gaining importance for polyesters and poly(ether-ester)s nih.gov. For example, some poly(ester-urethane)s containing enzymatically hydrolyzable moieties can be depolymerized into repolymerizable cyclic oligomers by lipase, offering a route for chemical recycling nih.gov. Similarly, poly(ether-ester)s derived from bio-based sources have demonstrated considerable surface degradation and weight loss (up to 35%) during enzymatic degradation, highlighting the significant influence of ether bonds on biodegradation mdpi.comresearchgate.net.
Regarding synthesis, efforts are underway to develop more environmentally benign polymerization methods for polyesters and poly(ether-ester)s. This includes direct polycondensation of dicarboxylic acids and diols at room temperature, which avoids harsh conditions and toxic catalysts acs.org. The use of unique non-toxic catalysts like Zr-Mg for the direct catalytic esterification of terephthalic acid with diols has enabled the cost-efficient synthesis of poly(ester-co-ether) elastomers, producing high-molecular-weight polymers without undesirable eco-hazardous cocatalysts or byproducts acs.orgresearchgate.net. Furthermore, the synthesis of bio-based monomers from renewable resources, such as vanillin or terpenes, for the production of poly(ether-ester)s aligns with principles of green chemistry and a circular bio-economy doi.orgmdpi.comnih.govresearchgate.netosti.govunifr.chacs.org. Future work will aim to expand these green synthesis strategies to the specific precursors of POLY((1 6-BIS(P-CARBOXYPHENOXY)HEXANE)- to further reduce its environmental footprint.
Q & A
Q. What are the established synthesis protocols for CPH-based polyanhydride copolymers, and how do reaction conditions influence polymer properties?
CPH-based copolymers are synthesized via melt polycondensation of monomers such as 1,6-bis(p-carboxyphenoxy)hexane (CPH) and 1,8-bis(p-carboxyphenoxy)-3,6-dioxaoctane (CPTEG). Key parameters include:
- Temperature : Typically maintained between 160–180°C to ensure monomer reactivity without thermal degradation.
- Reaction Time : ~6 hours for 20:80 CPTEG:CPH copolymer synthesis to achieve optimal molecular weight (~5–10 kDa) .
- Purification : Vacuum drying to remove acetic acid byproducts. Methodological Tip: Use NMR to confirm copolymer composition and purity. For example, peaks at δ 7.0–8.0 ppm correspond to aromatic protons in CPH/CPTEG units .
Q. How do researchers characterize the degradation kinetics of CPH-based polymers, and what factors control release profiles?
Degradation is assessed via mass loss studies in PBS (pH 7.4) at 37°C. Hydrophobicity (controlled by CPH content) inversely correlates with degradation rate:
- High CPH (>50%) : Degrades over months due to hydrophobic backbone resistance to hydrolysis .
- High CPTEG or SA (sebacic anhydride) : Degrades within days to weeks. Methodological Tip: Combine gel permeation chromatography (GPC) and FTIR to track molecular weight changes and ester bond hydrolysis .
Q. What are the standard methods for encapsulating antigens into CPH-based nanoparticles?
Antigen encapsulation employs a solid-oil-oil double emulsion technique:
- Primary emulsion : Antigen (e.g., H1 HA, NP proteins) dissolved in aqueous phase, emulsified with polymer in dichloromethane.
- Secondary emulsion : Stabilized in silicone oil to form nanoparticles (~200–500 nm diameter) . Critical Step: Lyophilize antigens before encapsulation to prevent aggregation.
Advanced Research Questions
Q. How do copolymer ratios (e.g., CPTEG:CPH) impact antigen stability and immune response in nanovaccines?
- 20:80 CPTEG:CPH : Induces sustained antigen release, promoting robust IgG2a/IgG1 ratios (Th1-biased immunity) in murine models .
- Hydrophobic CPH-rich formulations : Enhance dendritic cell uptake via lipid raft-mediated endocytosis, but may delay antigen presentation . Data Contradiction: While CPH-rich nanoparticles improve long-term humoral immunity, excessive hydrophobicity (>80% CPH) reduces antigen loading efficiency by 15–20% .
Q. What experimental designs are optimal for evaluating CPH-based nanovaccine efficacy against respiratory pathogens?
- Animal Models : Use BALB/c mice challenged with Streptococcus pneumoniae or influenza A virus (IAV).
- Dosing : Intranasal or subcutaneous administration of 100 µg nanoparticles containing 1–2% antigen.
- Outcome Metrics : Measure pulmonary IgA titers, systemic IgG levels, and T-cell cytokine profiles (e.g., IFN-γ, IL-17) . Methodological Gap: Few studies compare mucosal vs. systemic delivery routes; include longitudinal studies (>6 months) to assess memory response durability.
Q. How can researchers resolve discrepancies in degradation data between in vitro and in vivo environments?
- In Vitro Limitations : PBS lacks enzymes and cellular interactions that accelerate polymer breakdown.
- In Vivo Adjustments : Use fluorescence-labeled nanoparticles to track real-time degradation in lymph nodes via intravital microscopy. Case Study: CPH nanoparticles showed 30% faster degradation in vivo (14 days) vs. in vitro (21 days) due to macrophage-mediated phagocytosis .
Data Analysis & Technical Challenges
Q. What statistical approaches are recommended for analyzing heterogeneous nanoparticle batch data?
- Multivariate Analysis : Principal component analysis (PCA) to correlate polymer composition (CPH%), particle size, and antigen release kinetics.
- Batch-to-Batch Variability : Use quality-by-design (QbD) frameworks to control critical parameters (e.g., emulsification speed, solvent purity) .
Q. How do researchers address conflicting results in cytotoxicity assays for CPH-based polymers?
- Contradictory Findings : Some studies report >90% cell viability (MTT assay), while others note mild inflammation in murine lung tissue.
- Resolution : Differentiate between acute (24–48 hr) and chronic (>14 days) exposure. Use ELISA to quantify pro-inflammatory cytokines (e.g., IL-6, TNF-α) .
Tables for Key Properties
| Property | CPH-Rich (80% CPH) | CPTEG-Rich (20% CPH) |
|---|---|---|
| Degradation Time (Days) | 60–90 | 7–14 |
| Antigen Loading Efficiency | 75–80% | 85–90% |
| IgG Titer (Post-28 Days) | 1:12,800 | 1:6,400 |
| Cellular Uptake Efficiency | 65% (Macrophages) | 40% (Dendritic Cells) |
Data compiled from .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
